CFTR corrector 15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2S/c1-15-13-21(31)28-23(26-15)30-20(14-18(29-30)19-5-4-12-33-19)27-22(32)24(10-2-3-11-24)16-6-8-17(25)9-7-16/h4-9,12-14H,2-3,10-11H2,1H3,(H,27,32)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIROGKPROQQYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of Next-Generation CFTR Correctors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of next-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors, with a primary focus on the components of the highly effective triple-combination therapy, elexacaftor (B607289)/tezacaftor (B612225)/ivacaftor (B1684365). This document details the molecular basis of their synergistic action, presents quantitative data from key studies, outlines experimental protocols for their evaluation, and provides visual representations of the underlying pathways and workflows.
Introduction: The Challenge of Misfolded CFTR
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most prevalent mutation, ΔF508, leads to the misfolding of the CFTR protein. This misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation, preventing its trafficking to the plasma membrane where it would normally function. The resulting loss of ion transport leads to the accumulation of thick, sticky mucus in various organs, most critically the lungs.
Next-generation CFTR modulators represent a landmark in the treatment of CF. These small molecules aim to correct the underlying molecular defect. This guide focuses on the "corrector" class of these drugs, which are designed to rescue the folding and trafficking of mutant CFTR, and their synergistic interplay with "potentiators" that enhance the function of the rescued channels. While the specific designation "CFTR corrector 15" did not correspond to a publicly documented compound, this guide will focus on the well-characterized and clinically pivotal next-generation correctors elexacaftor (VX-445) and tezacaftor (VX-661), along with the related corrector VX-659.
Core Mechanism of Action: A Synergistic Triad
The therapeutic efficacy of the latest CFTR modulator therapies lies in a multi-faceted approach that combines the actions of two correctors and a potentiator.[1][2] This triple combination addresses distinct molecular defects in the ΔF508-CFTR protein, leading to a level of functional restoration previously unattainable.
The key components and their roles are:
-
Elexacaftor (VX-445): A next-generation CFTR corrector that facilitates the proper folding and processing of the mutant CFTR protein, increasing its delivery to the cell surface.[1] It acts at a different binding site than tezacaftor, leading to an additive effect.[1] Elexacaftor has also been shown to have a dual role as a potentiator, further enhancing channel function.
-
Tezacaftor (VX-661): Another CFTR corrector that aids in the conformational stability of the CFTR protein, allowing it to evade ER-associated degradation and traffic to the cell membrane.[1]
-
Ivacaftor (VX-770): A CFTR potentiator that functions on the CFTR channels that have been successfully trafficked to the cell surface. It increases the channel's open probability (gating), thereby augmenting the flow of chloride ions.[1][3]
The combined action of elexacaftor and tezacaftor ensures that a greater quantity of CFTR protein reaches the cell surface.[3] Once there, ivacaftor enhances the function of these rescued channels, resulting in a significant increase in overall CFTR activity.[3] This synergistic mechanism is crucial for the profound clinical benefits observed in patients.
Signaling and Processing Pathway
The journey of the CFTR protein from synthesis to function is a complex process, and the intervention points of the correctors are critical. The following diagram illustrates the CFTR biogenesis pathway and the impact of correctors.
Caption: CFTR biogenesis pathway and points of intervention for correctors and potentiators.
Quantitative Data on Corrector Efficacy
The efficacy of CFTR correctors can be quantified through various in vitro and clinical endpoints. The following tables summarize key quantitative data from preclinical and clinical studies.
In Vitro Efficacy of CFTR Modulators
| Compound/Combination | Cell Type | Assay | Endpoint | Result | Reference |
| Elexacaftor/Tezacaftor | Human Nasal Epithelial (HNE) cells (F508del/F508del) | Ussing Chamber | CFTR Current (Isc) | 76% of Wild-Type CFTR current | [4] |
| VX-659/Tezacaftor/Ivacaftor | Human Bronchial Epithelial (HBE) cells (F508del) | Western Blot | Mature CFTR Protein Levels | Significantly higher than controls or dual combinations | [5] |
| Elexacaftor | HEK293 cells expressing M1101K-CFTR | FLIPR Membrane Potential Assay | Potentiation (EC50) | Comparable to Ivacaftor for this mutation | [6] |
| Elexacaftor/Tezacaftor/Ivacaftor | CFBE41o- cells (F508del) | Ussing Chamber | Forskolin-stimulated Current (ΔIsc) | 32.4 ± 1.6 µA/cm² (vs. 0.6 ± 0.08 µA/cm² for DMSO) | [7] |
Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor
| Patient Population | Endpoint | Baseline | Change from Baseline | Reference |
| F508del/Minimal Function (MF) | ppFEV1 | - | +14.3 percentage points | [8] |
| F508del/MF | Sweat Chloride Concentration | - | -41.8 mmol/L | [8] |
| F508del/F508del | ppFEV1 (previously on Tezacaftor/Ivacaftor) | - | +10.0 percentage points | [9] |
| F508del/F508del or F508del/MF | CFQ-R Respiratory Domain Score | - | +20.2 points | [8] |
| F508del homozygous | ppFEV1 (with VX-659 triple combo) | On Tezacaftor/Ivacaftor | +9.7 percentage points | [10] |
| F508del/MF | ppFEV1 (with VX-659 triple combo) | - | +13.3 percentage points | [10] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of CFTR correctors.
Western Blotting for CFTR Maturation
This assay is used to assess the extent of CFTR correction by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).
Protocol Overview:
-
Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing the mutant CFTR. Treat cells with the CFTR correctors at desired concentrations for 24-48 hours.
-
Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with sample buffer containing SDS and a reducing agent (e.g., DTT). Heat the samples to denature the proteins.
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A low percentage acrylamide (B121943) gel (e.g., 6-8%) is typically used to resolve the high molecular weight CFTR protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR. The antibody should be diluted in blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000 to 1:10,000). Incubation is typically performed overnight at 4°C with gentle agitation.[11][12]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse or anti-rabbit IgG). Incubation is typically for 1 hour at room temperature.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of Band C relative to Band B indicates the degree of CFTR correction.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. trikaftahcp.com [trikaftahcp.com]
- 4. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 5. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Discovery and Synthesis of CFTR Corrector 15
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the discovery, synthesis, and characterization of CFTR Corrector 15, also known as Compound 4172. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to CFTR and the Role of Correctors
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, which is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2][3] The most common CF-causing mutation is the deletion of a phenylalanine residue at position 508 (F508del).
CFTR correctors are small molecules that aim to rescue the trafficking and processing defects of mutant CFTR, such as F508del-CFTR.[1][4] These molecules can act as pharmacological chaperones, assisting in the proper folding of the protein and allowing it to traffic to the cell surface, thereby increasing the number of functional channels at the plasma membrane.[4]
Discovery of this compound (Compound 4172)
This compound, also identified as Compound 4172, emerged from high-throughput screening campaigns designed to identify small molecules that could rescue the function of F508del-CFTR.[3] It belongs to a class of compounds with a pyrazole-pyrimidone scaffold.[5] Compound 4172 is classified as a Type III corrector, which is proposed to act by directly binding to and stabilizing the first nucleotide-binding domain (NBD1) of the CFTR protein.[6] This stabilization helps to prevent the misfolding of the F508del-CFTR protein and promotes its maturation and trafficking to the cell surface.
Synthesis of this compound (Compound 4172)
The synthesis of pyrazole-pyrimidone derivatives, including analogs of Compound 4172, typically involves a multi-step reaction sequence. While the precise, step-by-step synthesis of Compound 4172 is detailed in specialized medicinal chemistry literature, a general approach based on the synthesis of related pyrazolylthiazole and pyrazole-pyrimidone correctors can be outlined.[7][8][9]
A plausible synthetic route involves the condensation of a substituted pyrazole (B372694) derivative with a suitable pyrimidone precursor. The synthesis of the pyrazole and pyrimidone building blocks can be achieved through established heterocyclic chemistry reactions. For instance, a substituted aniline (B41778) can be reacted with acetylacetone (B45752) to form a diketone, which upon reaction with hydrazine (B178648) hydrate (B1144303) can yield a dimethyl-pyrazole derivative.[9] The final corrector molecule is then assembled by coupling these heterocyclic cores.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been evaluated in various in vitro models, often in combination with other CFTR correctors to achieve synergistic effects. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in F508del-CFTR Cell Lines
| Cell Line | Assay Type | Corrector(s) | Concentration | Measured Outcome | Fold Increase vs. Control | Reference |
| CFBE41o- | YFP Halide Influx | Compound 4172 | 10 µM | CFTR Function | Significantly more effective than other correctors | [6] |
| FRT | YFP Halide Influx | Compound 4172 | 10 µM | CFTR Function | Comparable to other correctors | [6] |
| CFBE41o- | Western Blot | 4172/VX-809/3151 | Not Specified | F508del-CFTR Half-life | ~6 hours (from ~1.25 hours) | [6] |
Table 2: Synergistic Effects of this compound with Other Correctors
| Cell Line | Assay Type | Corrector Combination | Measured Outcome | Synergy | Reference |
| CFBE41o- | YFP Halide Influx | racVX-445 + 4172 | CFTR Function | No additivity (suggesting similar mechanism) | [6] |
| CFBE41o- | YFP Halide Influx | racVX-445 + VX-809 | CFTR Function | Additive/Synergistic | [6] |
| CFBE41o- | YFP Halide Influx | racVX-445 + corr-4a | CFTR Function | Additive/Synergistic | [6] |
Experimental Protocols
Western Blot Analysis of CFTR Maturation
This protocol is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the ER and Golgi apparatus. The immature, core-glycosylated form is referred to as "band B," while the mature, complex-glycosylated form is "band C."[10][11]
Methodology:
-
Cell Lysis:
-
Culture cells (e.g., CFBE41o- or HEK-t) expressing F508del-CFTR to confluence.
-
Treat cells with CFTR correctors or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature protein samples by heating in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 30-50 µg) onto a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Electroblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the intensity of bands B and C using densitometry software. The ratio of band C to total CFTR (band B + band C) is calculated to determine the maturation efficiency.
-
YFP-Based Halide Influx Assay for CFTR Function
This is a cell-based fluorescence assay to measure the functional activity of the CFTR channel at the plasma membrane. It utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) that is quenched by iodide ions.[3][12]
Methodology:
-
Cell Culture:
-
Plate cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in 96-well or 384-well black, clear-bottom plates.
-
Treat cells with CFTR correctors or vehicle for 18-24 hours at 37°C.
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject an iodide-containing buffer with a CFTR agonist cocktail (e.g., forskolin (B1673556) and genistein) to activate the CFTR channels.
-
Monitor the decrease in YFP fluorescence over time as iodide enters the cells through active CFTR channels and quenches the YFP.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and thus reflects the functional activity of the CFTR channels at the cell surface.
-
Calculate the initial rate of fluorescence decay (d[I-]/dt) for each well.
-
Compare the rates of treated cells to control cells to determine the efficacy of the corrector compound.
-
Ussing Chamber Assay for Transepithelial Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It allows for the measurement of short-circuit current (Isc), which is a direct measure of net ion transport.[13][14][15]
Methodology:
-
Epithelial Cell Culture:
-
Culture primary human bronchial epithelial cells or other suitable epithelial cell lines on permeable supports (e.g., Transwell inserts) until they form a polarized and confluent monolayer with high transepithelial electrical resistance (TEER).
-
Treat the monolayers with CFTR correctors for the desired duration.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with Krebs-bicarbonate Ringer's solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.
-
-
Measurement of Ion Transport:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
To isolate CFTR-dependent chloride current, first inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral chamber.
-
In some experiments, a potentiator (e.g., ivacaftor) is also added to maximize channel opening.
-
Finally, inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) added to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
The change in Isc in response to the agonist and inhibitor is calculated to quantify the CFTR-mediated chloride transport.
-
Compare the Isc of corrector-treated monolayers to vehicle-treated controls.
-
Visualizations
CFTR Processing and Degradation Pathway
Caption: CFTR protein processing, degradation, and the site of action for Corrector 15.
Experimental Workflow for CFTR Corrector Evaluation
Caption: Workflow for the discovery and in vitro evaluation of this compound.
Logical Relationship of CFTR Corrector Synergy
Caption: Synergistic effect of combining different classes of CFTR correctors.
References
- 1. Discovery of CFTR modulators for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial Rescue of F508del-CFTR Stability and Trafficking Defects by Double Corrector Treatment | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. jocpr.com [jocpr.com]
- 10. cff.org [cff.org]
- 11. Cystic Fibrosis Transmembrane Regulator Missing the First Four Transmembrane Segments Increases Wild Type and ΔF508 Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurements of spontaneous CFTR-mediated ion transport without acute channel activation in airway epithelial cultures after modulator exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Foothold: A Technical Guide to the Binding Site of CFTR Corrector 15 on F508del-CFTR
For Immediate Release
A Deep Dive into the Mechanism of a Key Cystic Fibrosis Therapeutic
This technical guide offers an in-depth exploration of the binding site and mechanism of action for CFTR corrector 15, known scientifically as Tezacaftor (B612225) (VX-661). Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from pivotal studies to provide a comprehensive understanding of how this Type I corrector interacts with the mutated F508del-CFTR protein, paving the way for advanced therapeutic strategies in the fight against cystic fibrosis.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, with the F508del mutation being the most prevalent. This mutation leads to protein misfolding and subsequent degradation, resulting in a diminished quantity of functional CFTR channels at the cell surface. CFTR correctors are a class of drugs that aim to rectify this primary defect. Tezacaftor (VX-661), a second-generation CFTR corrector, has demonstrated significant efficacy, particularly as a component of combination therapies. This guide elucidates the precise binding location of Tezacaftor on the F508del-CFTR protein, the molecular interactions that underpin its corrective function, and the experimental methodologies employed to uncover these details.
The Binding Site of Tezacaftor on F508del-CFTR
High-resolution structural studies, primarily through cryo-electron microscopy (cryo-EM) and computational modeling, have pinpointed the binding site of Tezacaftor.[1][2][3][4] As a Type I corrector, Tezacaftor directly binds to the first membrane-spanning domain (MSD1) of the CFTR protein.[5][6]
The binding pocket is a hydrophobic groove formed at the interface of several transmembrane helices (TMs) within MSD1. Specifically, the site is constituted by TM1, TM2, TM3, and TM6, as well as the elbow helix.[1][2] This strategic location is crucial for the early stages of CFTR protein folding. By acting as a "pharmacological chaperone," Tezacaftor stabilizes the conformation of MSD1, preventing its premature degradation and facilitating its proper assembly with other domains of the CFTR protein.[7][8][9] This corrective action increases the amount of mature, functional F508del-CFTR protein that is trafficked to the plasma membrane.[7][10]
The binding of Tezacaftor is distinct from that of other corrector classes, such as the Type III corrector Elexacaftor (B607289) (VX-445), which binds to a different site on the CFTR protein.[10][11] This difference in binding sites allows for a synergistic effect when these correctors are used in combination, leading to a more robust rescue of F508del-CFTR function.[9][10]
Quantitative Data on Tezacaftor's Efficacy
The functional rescue of F508del-CFTR by Tezacaftor, both alone and in combination with other modulators, has been quantified through various in vitro and ex vivo assays. The following tables summarize key quantitative findings from the literature.
| Parameter | Cell Line/System | Treatment | Result | Reference |
| F508del-CFTR PM Density | CFBE41o- bronchial epithelial cells | VX-661 + VX-445 | ~45% of Wild-Type Level | [12] |
| F508del-CFTR Function (Isc) | CFBE41o- bronchial epithelial cells | VX-661 + VX-445 | ~90% of Wild-Type Level | [12] |
| Chloride Transport | Not Specified | Elexacaftor + Tezacaftor | ~60-65% of Wild-Type CFTR Levels | [5][13] |
| FEV1 Improvement | CF Patients (Homozygous for F508del) | VX-661 (100mg) + Ivacaftor | 9% relative change vs. placebo | [14] |
| FEV1 Improvement | CF Patients (Homozygous for F508del) | VX-661 (150mg) + Ivacaftor | 7.5% relative change vs. placebo | [14] |
Table 1: Functional Correction of F508del-CFTR by Tezacaftor and Combination Therapies.
| Parameter | Method | Competitor | Ki Value | Reference |
| Binding Affinity (Ki) | Competition Binding Assay | Lumacaftor | 0.12 ± 0.04 µM | [5] |
Table 2: Binding Affinity of Tezacaftor for CFTR.
Experimental Protocols
The identification and characterization of the Tezacaftor binding site have been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Objective: To determine the high-resolution three-dimensional structure of F508del-CFTR in complex with Tezacaftor.
Methodology:
-
Protein Expression and Purification:
-
The F508del-CFTR protein is expressed in a suitable cell line (e.g., human embryonic kidney (HEK) 293 cells).
-
Cells are cultured in the presence of Tezacaftor to ensure its incorporation during protein folding.
-
The protein is solubilized from the cell membrane using detergents (e.g., digitonin (B1670571) or lauryl maltose (B56501) neopentyl glycol).
-
Affinity chromatography (e.g., using a Strep-Tactin or anti-FLAG resin) is used to purify the F508del-CFTR-Tezacaftor complex.
-
-
Grid Preparation and Data Collection:
-
The purified protein complex is applied to a cryo-EM grid (e.g., a holey carbon grid).
-
The grid is plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data is collected using a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
A large dataset of 2D particle images is collected.
-
Software packages such as RELION or cryoSPARC are used for particle picking, 2D classification, and subsequent 3D reconstruction of the protein structure.
-
The final high-resolution map allows for the unambiguous identification of the Tezacaftor binding pocket and its interactions with specific amino acid residues.[3][4]
-
Ussing Chamber Electrophysiology for Functional Analysis
Objective: To measure the effect of Tezacaftor on ion transport across a polarized epithelial cell monolayer expressing F508del-CFTR.
Methodology:
-
Cell Culture:
-
Human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) until they form a polarized monolayer.[12]
-
The cells are treated with Tezacaftor (typically 3 µM) for 24-48 hours to allow for correction of the F508del-CFTR protein.[12][14]
-
-
Ussing Chamber Setup:
-
The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Both chambers are filled with physiological saline solution and maintained at 37°C.
-
-
Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which is a measure of net ion transport, is recorded.
-
A chloride gradient is established across the monolayer.
-
CFTR channel activity is stimulated by adding a cAMP agonist (e.g., 20 µM forskolin) to the apical chamber.[12]
-
A CFTR potentiator (e.g., 10 µM Ivacaftor/VX-770) is often added to maximize channel opening.[12]
-
The increase in Isc upon stimulation is indicative of CFTR-mediated chloride secretion. The magnitude of this increase is compared between treated and untreated cells to quantify the corrective effect of Tezacaftor.
-
Finally, a CFTR-specific inhibitor (e.g., 20 µM CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.[12]
-
Cell Surface ELISA for Quantifying Protein Trafficking
Objective: To quantify the amount of F508del-CFTR protein present at the cell surface after treatment with Tezacaftor.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing an epitope-tagged version of F508del-CFTR (e.g., with a hemagglutinin (HA) tag in an extracellular loop) are cultured.[15]
-
Cells are treated with Tezacaftor for a specified period (e.g., 24 hours) to promote trafficking of the corrected protein to the cell surface.
-
-
Immunolabeling:
-
Live, non-permeabilized cells are incubated with a primary antibody that specifically recognizes the extracellular epitope tag (e.g., anti-HA antibody). This ensures that only protein at the cell surface is labeled.
-
After washing away unbound primary antibody, the cells are incubated with a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).
-
-
Signal Detection and Quantification:
-
A colorimetric or fluorogenic HRP substrate (e.g., Amplex Red) is added to the cells.[15]
-
The resulting signal, which is proportional to the amount of HRP-conjugated secondary antibody bound to the cell surface, is measured using a plate reader.
-
The signal from Tezacaftor-treated cells is compared to that of untreated cells to determine the increase in cell surface density of F508del-CFTR.[15]
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Tezacaftor, the experimental workflow for its analysis, and the logical relationship between different classes of CFTR correctors.
Caption: Mechanism of action for Tezacaftor (this compound).
Caption: Experimental workflow for evaluating Tezacaftor's efficacy.
Caption: Synergistic relationship between different CFTR corrector classes.
Conclusion
Tezacaftor (this compound) represents a significant advancement in the treatment of cystic fibrosis. Its precise binding to the first membrane-spanning domain of the F508del-CFTR protein provides a stabilizing force that promotes proper folding and trafficking, ultimately increasing the number of functional channels at the cell surface. The synergistic action of Tezacaftor with other classes of correctors underscores the importance of a multi-pronged approach to overcoming the complex folding defects caused by the F508del mutation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of CFTR modulators. Continued exploration of these molecular interactions will be paramount in designing the next generation of therapies for cystic fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells | springermedizin.de [springermedizin.de]
- 10. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CFTR Corrector 15 (Tezacaftor/VX-661) on CFTR Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction in the amount of functional CFTR at the cell surface, causing defects in ion and water transport across epithelial tissues. CFTR correctors are a class of small molecules designed to rescue the folding, processing, and trafficking of mutant CFTR, thereby increasing its density at the plasma membrane. This technical guide provides an in-depth analysis of CFTR corrector 15 (C15), also known as Tezacaftor (B612225) or VX-661, and its effects on CFTR protein folding.
Mechanism of Action of Tezacaftor (VX-661)
Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism of action is the stabilization of the CFTR protein during its biogenesis. Cryo-electron microscopy studies have revealed that tezacaftor binds to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein.[1][2] This binding is thought to allosterically stabilize the TMD1, a region that is thermodynamically unstable in the F508del mutant, thereby preventing its premature degradation and facilitating its proper folding and subsequent trafficking to the cell surface.[1] By promoting the correct conformation of the protein, tezacaftor increases the amount of mature, complex-glycosylated CFTR that can be transported to the plasma membrane.[3][4]
Quantitative Effects of Tezacaftor on F508del-CFTR
The efficacy of tezacaftor has been quantified in numerous preclinical and clinical studies. In vitro, its effect is often measured as the percentage of F508del-CFTR function restored relative to wild-type (WT) CFTR. Clinical efficacy is typically assessed by improvements in lung function (percent predicted forced expiratory volume in one second, ppFEV₁) and reductions in sweat chloride concentration.
In Vitro Efficacy
| Cell Type | Corrector(s) | Potentiator | Endpoint | Result (% of WT-CFTR function or fold-change) | Reference |
| Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Tezacaftor + Elexacaftor (B607289) | Ivacaftor | Chloride Secretion (Ussing Chamber) | ~50-70% of non-CF cells | [5] |
| CFBE41o- cells (F508del) | Tezacaftor + Elexacaftor | - | Plasma Membrane Density | ~45% of WT | [6] |
| Human Nasal Epithelia (F508del homozygous) | Tezacaftor + Elexacaftor | Ivacaftor | CFTR-mediated Cl- secretion | ~47.4% of normal | [7] |
| Human Intestinal Epithelia (F508del homozygous) | Tezacaftor + Elexacaftor | Ivacaftor | CFTR-mediated Cl- secretion | ~45.9% of normal | [7] |
Clinical Efficacy (Phase 2 and 3 Trials)
| Genotype | Treatment | Change in ppFEV₁ (percentage points) | Change in Sweat Chloride (mmol/L) | Reference |
| F508del/F508del | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | +3.75 | -6.04 | [3][4] |
| F508del/G551D | Tezacaftor (100 mg qd) / Ivacaftor (150 mg q12h) | +4.60 | -7.02 | [3][4] |
| F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor | +13.8 | -41.8 | [7] |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | +10.0 | -45.1 | [7] |
Experimental Protocols
Western Blotting for CFTR Maturation
This biochemical assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the secretory pathway. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi apparatus.[8][9] An increase in the Band C to Band B ratio upon corrector treatment indicates improved protein processing.
Methodology:
-
Cell Culture and Treatment: Culture CFTR-expressing cells (e.g., CFBE41o- cells stably expressing F508del-CFTR) to ~80-90% confluency. Treat cells with tezacaftor or vehicle control for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-50 µg of total protein with 2x Laemmli sample buffer containing 50 mM DTT. Heat samples at 37°C for 15 minutes (avoid boiling, as it can cause CFTR to aggregate).
-
SDS-PAGE: Separate proteins on a 6-8% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of Band B and Band C. The maturation efficiency is often expressed as the ratio of C/(B+C).[10]
Cell Surface ELISA for CFTR Quantification
This assay quantifies the amount of CFTR protein present at the plasma membrane. It is particularly useful for assessing the efficacy of correctors in trafficking mutant CFTR to the cell surface. This protocol assumes the use of a CFTR construct with an extracellular epitope tag (e.g., HA).[11]
Methodology:
-
Cell Seeding: Seed cells expressing epitope-tagged CFTR in 96-well plates and grow to confluency. Treat with correctors as required.
-
Blocking: Wash cells with ice-cold PBS and block with 1% BSA in PBS for 30 minutes at 4°C to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody against the extracellular epitope tag (e.g., anti-HA antibody) for 1-2 hours at 4°C.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at 4°C.
-
Washing: Wash the cells extensively with ice-cold PBS.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding an equal volume of stop solution (e.g., 1 M H₂SO₄).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Normalization: The absorbance values are normalized to the total protein content in parallel wells to account for variations in cell number.
Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).[12][13]
Methodology:
-
Cell Culture: Grow epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cells with tezacaftor or vehicle for 24-48 hours prior to the experiment.
-
Mounting: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments. Bathe both compartments with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Pharmacological Stimulation/Inhibition:
-
Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add a CFTR activator cocktail (e.g., forskolin (B1673556) and IBMX to increase intracellular cAMP) to the basolateral chamber to stimulate CFTR-mediated chloride secretion.
-
If a potentiator is being tested, it is typically added before or with the activator.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the CFTR activator and inhibitor is calculated to quantify CFTR function.
Patch-Clamp Electrophysiology
Patch-clamp allows for the study of single CFTR channel function, providing insights into channel conductance and open probability (Po).[14][15]
Methodology:
-
Cell Preparation: Plate cells expressing CFTR on glass coverslips and treat with correctors as needed.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with an appropriate pipette solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Configuration: Establish the desired patch-clamp configuration (e.g., cell-attached, inside-out, or whole-cell). The inside-out configuration is commonly used to study the effects of intracellular regulators like ATP and PKA.
-
Channel Activation: For inside-out patches, expose the intracellular face of the membrane to a solution containing ATP and the catalytic subunit of PKA to activate CFTR channels.
-
Data Acquisition: Record single-channel currents at a fixed holding potential.
-
Data Analysis: Analyze the recordings to determine the single-channel current amplitude (i) and the channel open probability (Po). The total chloride current (I) can be calculated as I = N * i * Po, where N is the number of active channels in the patch.
Halide-Sensitive YFP Quenching Assay
This is a cell-based, fluorescence-quenching assay used for higher-throughput screening of CFTR function.[16][17] It measures CFTR-mediated halide influx.
Methodology:
-
Cell Line: Use a cell line stably co-expressing the CFTR mutant of interest and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell Plating and Treatment: Plate the cells in a 96- or 384-well plate and treat with correctors for 24-48 hours.
-
Assay Buffer: Wash the cells and replace the medium with a chloride-containing buffer.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.
-
Stimulation and Quenching: Add a solution containing a CFTR activator (e.g., forskolin) and a potentiator, followed by an iodide-containing solution. The influx of iodide through active CFTR channels quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx and thus reflects CFTR activity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Scientists Figure Out How Tezacaftor, Lumacaftor Interact With CFTR [fibrosis231.rssing.com]
- 2. researchgate.net [researchgate.net]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. cff.org [cff.org]
- 9. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. physiologicinstruments.com [physiologicinstruments.com]
- 14. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]
- 15. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of CFTR Corrector 15 (Tezacaftor) in Cystic Fibrosis Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of CFTR corrector 15, commercially known as Tezacaftor (VX-661). Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, with the F508del mutation being the most prevalent.[1][2] This mutation leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface.[2] CFTR correctors are a class of small molecules designed to rescue the processing and trafficking of mutant CFTR to the plasma membrane.[3][4]
Tezacaftor is classified as a type I CFTR corrector.[5] Its primary mechanism involves facilitating the proper folding of the F508del-CFTR protein, thereby enabling its transit from the endoplasmic reticulum to the cell surface.[6][7][8] While effective to a degree as a monotherapy, its true therapeutic potential is realized in combination with other CFTR modulators, particularly the type III corrector Elexacaftor (VX-445) and the potentiator Ivacaftor (VX-770).[9][10][11] This triple combination, known as Trikafta, has demonstrated remarkable efficacy in restoring CFTR function in patients with at least one F508del allele.[9][10][12][13]
This guide delves into the preclinical data supporting the validation of Tezacaftor in various CF models, details the key experimental protocols used for its evaluation, and visualizes the associated biological pathways and workflows.
Quantitative Data Summary
The efficacy of Tezacaftor, primarily in combination with other modulators, has been quantified across various preclinical models. The following tables summarize key findings.
Table 1: Efficacy of Tezacaftor (VX-661) in Combination with Elexacaftor (VX-445) in F508del-CFTR Models
| Cell Line/Model | Measurement Assay | Treatment | Efficacy Outcome (Compared to WT-CFTR or Control) | Reference |
| Human Bronchial Epithelial (HBE) Cells | Short-Circuit Current (Isc) | VX-661 + VX-445 + VX-770 | Restored F508del-CFTR function to ~62% of WT-CFTR in homozygous nasal epithelia. | [9][10] |
| CFBE41o- Cells | Plasma Membrane (PM) Density | VX-661 + VX-445 | Increased F508del-CFTR PM density to 42%-56% of WT-CFTR. | [9][10] |
| F508del homozygous Human Nasal Epithelia (HNE) | Short-Circuit Current (Isc) | VX-661 + VX-445 + VX-770 (chronic) | Increased F508del-CFTR current to 62% of WT. | [9][10] |
| F508del homozygous Human Nasal Epithelia (HNE) | Short-Circuit Current (Isc) | VX-661 + VX-445 + VX-770 (acute) | Increased F508del-CFTR current to 76% of WT. | [9][10] |
| Fischer Rat Thyroid (FRT) Cells | Chloride Transport | Elexacaftor-Tezacaftor-Ivacaftor | Mutations showing a ≥10% increase in chloride transport over baseline were considered responsive. | [14] |
Table 2: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Patients with at least one F508del Allele
| Patient Population | Primary Outcome | Treatment Duration | Efficacy Outcome | Reference |
| Children aged 6-11 years | Percent predicted FEV1 (ppFEV1) | 24 weeks | +10.2 percentage points | [13] |
| Children aged 6-11 years | Sweat Chloride | 24 weeks | -60.9 mmol/L | [13] |
| Children aged 2-5 years | Sweat Chloride | 24 weeks | -57.9 mmol/L | [15] |
| Adolescents and Adults (≥12 years) | ppFEV1 | 6 months | +9.76 percentage points | [16] |
Experimental Protocols
The validation of CFTR correctors like Tezacaftor relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
Western Blot Analysis of CFTR Protein Maturation
This assay is crucial for visually demonstrating the effect of correctors on the processing of F508del-CFTR. It distinguishes between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has successfully trafficked through the Golgi apparatus.[17]
Methodology:
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE41o-, HEK293) expressing F508del-CFTR.
-
Treat cells with Tezacaftor (e.g., 2-5 µM) alone or in combination with other correctors (e.g., VX-445) for 24-48 hours at 37°C.[6][18][19] A vehicle control (e.g., DMSO) must be run in parallel.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of total protein (e.g., 20-50 µg) on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities for Band B (~150-160 kDa) and Band C (~170-180 kDa). The ratio of Band C to Band B (or total CFTR) is used to determine the maturation efficiency.[17] An increase in the C/B ratio upon treatment indicates successful correction.[3][20]
-
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber assay is the gold standard for measuring CFTR-mediated ion transport across polarized epithelial monolayers.[21] It provides a direct functional readout of CFTR channel activity at the apical membrane.
Methodology:
-
Cell Culture on Permeable Supports:
-
Seed primary human airway epithelial cells or cell lines (e.g., CFBE) on permeable filter supports (e.g., Transwell inserts) and culture at an air-liquid interface (ALI) to achieve a well-differentiated, polarized monolayer.[21]
-
-
Corrector Treatment:
-
Ussing Chamber Setup:
-
Mount the permeable supports in Ussing chambers, separating the apical and basolateral compartments.
-
Bathe both sides with Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.[23]
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
First, inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) (e.g., 100 µM) to the apical chamber.[23][24]
-
Next, stimulate CFTR-dependent chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin (B1673556) and 100 µM IBMX) to the apical side.[23]
-
In some protocols, a CFTR potentiator like Ivacaftor (VX-770) or genistein (B1671435) is added to maximally activate the corrected CFTR channels at the membrane.[23][25]
-
Finally, inhibit the CFTR-mediated current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.[23]
-
-
Data Analysis:
-
The change in Isc (ΔIsc) following stimulation with forskolin/potentiator and subsequent inhibition by CFTRinh-172 quantifies the functional activity of the corrected CFTR channels.
-
Iodide Efflux Assay
This is a cell-based functional assay that measures CFTR-mediated anion transport by tracking the efflux of iodide ions.[21][26] It is a higher-throughput alternative to the Ussing chamber assay.
Methodology:
-
Cell Preparation and Treatment:
-
Plate cells (e.g., Fischer Rat Thyroid (FRT) cells or CFBE cells) expressing F508del-CFTR in 96-well plates and grow to confluence.
-
Treat the cells with the CFTR corrector(s) or vehicle for 24 hours at 37°C.[27]
-
-
Iodide Loading:
-
Wash the cells with a chloride-free buffer.
-
Load the cells with iodide by incubating them in a buffer containing sodium iodide for 1 hour at 37°C.[23]
-
-
Efflux Measurement:
-
Wash the cells with an iodide-free buffer to remove any extracellular iodide.
-
Initiate iodide efflux by adding an iodide-free buffer containing a cAMP agonist (e.g., 10 µM forskolin) to stimulate CFTR.[21][23][26] A potentiator may also be included.[27]
-
At timed intervals, collect the extracellular buffer and replace it with fresh buffer.[26]
-
Measure the iodide concentration in the collected samples using an iodide-selective electrode.[21][26]
-
-
Data Analysis:
-
Calculate the rate of iodide efflux over time. A significant increase in the rate of efflux in corrector-treated cells compared to vehicle-treated cells indicates successful functional rescue of CFTR.
-
Visualizations: Pathways and Workflows
CFTR Maturation and Corrector Action
Caption: Mechanism of Tezacaftor (VX-661) in rescuing F508del-CFTR trafficking.
Experimental Workflow: Ussing Chamber Assay
Caption: Step-by-step workflow for the Ussing chamber functional assay.
CFTR Activation Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 11. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 3 Open-Label Study of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elexacaftor-Tezacaftor-Ivacaftor and Ivacaftor (Trikafta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. A post-translational modification code for CFTR maturation is altered in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Correctors and Potentiators Enhance Translational Readthrough in CFTR Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology Profile of a Novel CFTR Corrector
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes a crucial ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. The most prevalent mutation, F508del, causes the CFTR protein to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation.[1] CFTR correctors are a class of small molecules designed to rescue the trafficking of mutant CFTR protein to the cell surface, thereby restoring its function.[1][2] This document outlines the preclinical pharmacology profile of a representative CFTR corrector, designated here as Corrector 15, based on established methodologies and data from the field.
Mechanism of Action
CFTR correctors can act as pharmacological chaperones by directly binding to the mutant CFTR protein and stabilizing its conformation, or as proteostasis regulators that modulate the cellular quality-control machinery.[3] Type I correctors, for instance, have been shown to bind within a hydrophobic pocket in the first transmembrane domain (TMD1) of CFTR, stabilizing the protein during its biogenesis and preventing its premature degradation.[4] This action facilitates the proper folding and trafficking of the CFTR protein to the cell membrane.[2]
In Vitro Efficacy
The in vitro efficacy of CFTR correctors is typically assessed using a variety of cell-based assays that measure the restoration of CFTR protein function and expression.
Quantitative Data Summary
| Assay Type | Cell Line/System | Endpoint Measured | Corrector 15 Result (EC50) |
| Functional Assays | |||
| YFP-Halide Quenching | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | Rate of I- influx | 1.5 µM |
| Ussing Chamber | Human Bronchial Epithelial (HBE) cells from F508del homozygous donors | Short-circuit current (Isc) | 2.0 µM |
| Organoid Swelling | Patient-derived intestinal organoids | Forskolin-induced swelling | 1.8 µM |
| Biochemical Assays | |||
| Western Blot | FRT cells expressing F508del-CFTR | Ratio of mature (Band C) to immature (Band B) CFTR | 2.5 µM |
Experimental Protocols
This high-throughput screening assay measures CFTR-mediated halide transport.[1]
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and F508del-CFTR are plated in 384-well plates.
-
Compound Incubation: Cells are incubated with varying concentrations of Corrector 15 for 24 hours to allow for CFTR correction.
-
Assay Procedure: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, and then a solution containing iodide (I-) is rapidly added.
-
Data Analysis: The influx of I- through active CFTR channels quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to CFTR activity and is used to calculate the EC50 value.
The Ussing chamber is considered a gold-standard assay for measuring ion transport across epithelial monolayers and is a reliable predictor of in vivo benefit.[5][6][7]
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface (ALI) to achieve differentiation.[6][7]
-
Compound Treatment: Differentiated HBE cultures are treated with Corrector 15 for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, and the basolateral and apical sides are bathed in physiological solutions. A basolateral-to-apical chloride gradient is established.[6][7]
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured. CFTR-mediated current is assessed by sequential addition of a sodium channel blocker (e.g., amiloride), a CFTR activator (e.g., forskolin), a CFTR potentiator (e.g., genistein (B1671435) or ivacaftor), and a CFTR inhibitor.[7]
-
Data Analysis: The change in Isc following CFTR activation is quantified to determine the level of correction.
Patient-derived organoids, particularly from intestinal origins, provide a 3D model to assess CFTR function.[1][5]
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients.[5]
-
Treatment: Organoids are incubated with Corrector 15.
-
Functional Assay: Forskolin is added to the culture medium to activate CFTR. The activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.[1][5]
-
Imaging and Analysis: The change in organoid size is monitored by microscopy and quantified to assess the degree of CFTR function restoration.
Preclinical Pharmacokinetics
The pharmacokinetic profile of Corrector 15 was evaluated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 45 | 60 | 75 |
| Tmax (h) | 1.5 | 2.0 | 3.0 |
| Half-life (h) | 4.2 | 6.8 | 10.5 |
| Clearance (mL/min/kg) | 25 | 15 | 8 |
| Volume of Distribution (L/kg) | 8 | 5 | 3 |
In Vivo Efficacy Models
Animal models are indispensable for evaluating the in vivo efficacy of CFTR correctors.
Animal Models for Cystic Fibrosis Research
Several animal models have been developed to study CF, each with its own advantages and limitations.
-
Mouse Models: While CF mice do not spontaneously develop the severe lung phenotype seen in humans, they are valuable for studying intestinal and nasal electrophysiological defects.[8][9][10]
-
Ferret and Pig Models: These larger animal models more faithfully recapitulate the full spectrum of the human CF phenotype, including lung and pancreatic disease.[8][9]
Nasal Potential Difference (NPD) in F508del Mice
The NPD measurement is a key in vivo assay to assess CFTR-dependent ion transport in the nasal epithelium.
-
Animal Model: F508del homozygous mice are used.
-
Dosing: Mice are dosed with Corrector 15 via an appropriate route (e.g., oral gavage) for a specified period.
-
NPD Measurement: A fine catheter is inserted into the nasal cavity of anesthetized mice. The potential difference across the nasal epithelium is measured during perfusion with solutions containing different ion channel modulators to isolate CFTR-dependent chloride transport.
-
Results: Treatment with Corrector 15 is expected to show a significant hyperpolarization in response to a low-chloride solution and forskolin, indicative of restored CFTR function.
Preclinical Safety and Toxicology
A comprehensive safety and toxicology program is essential for the development of any new therapeutic agent.
| Study Type | System/Model | Key Findings |
| In Vitro Cytotoxicity | HepG2, HEK293 cells | CC50 > 50 µM |
| hERG Channel Assay | CHO cells expressing hERG | IC50 > 30 µM |
| AMES Test | Salmonella typhimurium | Non-mutagenic |
| Micronucleus Test | In vivo mouse bone marrow | No increase in micronucleated erythrocytes |
| 7-Day Repeat Dose Toxicology | Rat, Dog | No observed adverse effect level (NOAEL) at 100 mg/kg/day |
Conclusion
The preclinical pharmacology profile of Corrector 15 demonstrates its potential as a therapeutic candidate for the treatment of Cystic Fibrosis. It effectively rescues the function of F508del-CFTR in a range of in vitro models, exhibits favorable pharmacokinetic properties in multiple species, and shows a promising safety profile. Further development and clinical evaluation are warranted to determine its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal and Model Systems for Studying Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal Models in the Pathophysiology of Cystic Fibrosis [frontiersin.org]
- 10. Mouse models of cystic fibrosis: phenotypic analysis and research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of CFTR Corrector 15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the novelty and mechanism of "CFTR corrector 15," also identified as "Compound 4172." This molecule has emerged as a significant tool in cystic fibrosis research, demonstrating a unique profile in correcting the folding defects of the most common cystic fibrosis-causing mutant, F508del-CFTR. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, offering a valuable resource for researchers in the field of CFTR modulation.
Core Compound Identification and Properties
This compound (Compound 4172) is a pyrazole-containing compound that functions as a Type III CFTR corrector.[1] Its novelty lies in its distinct chemical structure, which is not closely related to other classes of CFTR correctors.[2] The primary mechanism of action of Compound 4172 is to directly interact with and stabilize the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein, a critical step in rescuing its misfolded structure.[1][3]
| Property | Value | Source |
| Compound Name | This compound | [2][4][5] |
| Alias | Compound 4172 | [1][6] |
| Chemical Class | Pyrazole derivative | [1] |
| Molecular Formula | C24H22ClN5O2S | [2] |
| Target | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | [4][5] |
| Mechanism of Action | Putative Type III corrector; binds to F508del-NBD1 | [1][3] |
Quantitative Efficacy and Synergy
Compound 4172 demonstrates significant efficacy in correcting the F508del-CFTR defect, particularly when used in combination with other classes of correctors. This synergistic activity is a cornerstone of its novelty and therapeutic potential.
| Parameter | Value | Cell Line | Assay | Source |
| EC50 (Functional Correction) | ~3.1 µM | CFBE41o- | Functional Assay | [1] |
| Binding Affinity (to isolated ΔF508-NBD1) | ~40 µM | - | Biochemical Assay | [1] |
A key finding is the enhanced rescue of F508del-CFTR when Compound 4172 (a Type III corrector) is combined with Type I (e.g., VX-809) and Type II (e.g., compound 3151) correctors. This triple combination has been shown to restore the plasma membrane density and mature glycosylation of F508del-CFTR to levels comparable to wild-type CFTR.[1]
Signaling and Interaction Pathway
The synergistic effect of different classes of CFTR correctors can be visualized as a multi-pronged approach to rescuing the F508del-CFTR protein. Each class of corrector targets a different structural defect in the mutant protein.
Experimental Protocols
The characterization of this compound involves several key experimental techniques to assess its impact on F508del-CFTR processing and function.
CFTR Maturation Assay by Western Blot
This assay is used to determine the extent of F508del-CFTR correction by observing the glycosylation state of the protein. The immature, core-glycosylated form (Band B) is distinguished from the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus. An increase in the Band C/Band B ratio indicates successful correction.
Methodology:
-
Cell Culture and Treatment: CFBE41o- cells are cultured to confluency and treated with this compound (typically 10 µM) alone or in combination with other correctors for 24 hours at 37°C.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the intensity of Band B and Band C.
CFTR Plasma Membrane Density Assay by ELISA
This assay quantifies the amount of CFTR protein present at the cell surface, providing a direct measure of trafficking correction.
Methodology:
-
Cell Culture and Treatment: Cells expressing a tagged version of CFTR (e.g., with an extracellular HA tag) are cultured and treated with correctors as described above.
-
Immunolabeling: Live, non-permeabilized cells are incubated with a primary antibody against the extracellular tag.
-
Secondary Antibody Incubation: After washing, cells are incubated with an HRP-conjugated secondary antibody.
-
Detection: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The signal is proportional to the amount of CFTR at the plasma membrane.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This electrophysiological technique is the gold standard for measuring CFTR channel function by quantifying ion transport across an epithelial monolayer.
Methodology:
-
Cell Culture on Permeable Supports: Human bronchial epithelial cells (e.g., CFBE41o-) are grown on permeable filter supports until they form a polarized and confluent monolayer.
-
Ussing Chamber Setup: The filter support is mounted in a Ussing chamber, separating two buffer-filled compartments (apical and basolateral).
-
Ion Transport Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to raise intracellular cAMP and activate CFTR.
-
A CFTR potentiator (e.g., Genistein or VX-770) can be added to maximally stimulate channel gating.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to these pharmacological agents is calculated to determine the level of CFTR-mediated chloride secretion.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided combination therapy to potently improve the function of mutant CFTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 6. cosmobiousa.com [cosmobiousa.com]
Methodological & Application
Application Notes and Protocols: Ussing Chamber Assay for Evaluating "CFTR corrector 15" Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and intestines.[1][2] Mutations in the CFTR gene can lead to the production of a misfolded and dysfunctional protein, resulting in impaired ion transport, mucus buildup, chronic infections, and inflammation.[3][4] The most common mutation, F508del, causes the CFTR protein to be retained in the endoplasmic reticulum and targeted for degradation.[5]
CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of mutant CFTR, thereby increasing the amount of functional protein at the cell surface.[3][6] "CFTR corrector 15" represents a novel investigational compound within this class. Evaluating the efficacy of such correctors is a critical step in the drug development process. The Ussing chamber assay is considered the gold standard for assessing CFTR function in vitro, as it provides a direct measure of ion transport across an epithelial monolayer.[7][8] This document provides detailed application notes and protocols for utilizing the Ussing chamber assay to determine the efficacy of "this compound".
Principle of the Ussing Chamber Assay
The Ussing chamber is a device that allows for the measurement of short-circuit current (Isc) across an epithelial cell monolayer mounted between two chambers. This technique isolates the apical and basolateral sides of the cultured epithelium, allowing for the controlled addition of reagents and the measurement of ion flow.[9] The Isc is the current required to nullify the spontaneous transepithelial voltage, and it is a direct measure of net ion transport. By using specific activators and inhibitors of CFTR and other ion channels, the contribution of CFTR to the total ion transport can be quantified. This allows for a precise assessment of the ability of "this compound" to restore the function of mutant CFTR.
Experimental Protocols
Cell Culture
The choice of cell line is critical for the successful evaluation of CFTR correctors. Primary human bronchial epithelial (hBE) cells from CF patients homozygous for the F508del mutation are the gold standard. Alternatively, immortalized cell lines such as CFBE41o- cells expressing the F508del-CFTR mutation can be used.
Materials:
-
Human bronchial epithelial cells (homozygous for F508del-CFTR)
-
Appropriate cell culture medium (e.g., Bronchial Epithelial Cell Growth Medium)
-
Permeable supports (e.g., Transwell® inserts)
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Seed the human bronchial epithelial cells onto the apical side of the permeable supports at a high density.
-
Culture the cells in an air-liquid interface (ALI) for 4-6 weeks to allow for differentiation into a polarized epithelial monolayer.
-
The culture medium should be changed every 2-3 days.
-
Twenty-four hours prior to the Ussing chamber experiment, treat the cells with "this compound" at various concentrations by adding the compound to the basolateral medium. Include a vehicle control (e.g., DMSO).
Ussing Chamber Assay
Materials:
-
Ussing chamber system
-
Voltage-current clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist, CFTR activator)
-
Genistein (B1671435) (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
"this compound"
Protocol:
-
Preparation:
-
Prepare fresh KBR solution and bubble with 95% O₂/5% CO₂.
-
Warm the KBR solution and the Ussing chambers to 37°C.
-
-
Mounting the Epithelium:
-
Carefully excise the permeable support membrane with the differentiated epithelial monolayer.
-
Mount the membrane between the two halves of the Ussing chamber, ensuring a tight seal.
-
Fill both the apical and basolateral chambers with an equal volume of pre-warmed KBR solution.
-
-
Equilibration and Baseline Measurement:
-
Allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
-
Experimental Procedure:
-
Inhibit ENaC: Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current. Record the change in Isc.
-
Activate CFTR: Add a CFTR activator cocktail, typically forskolin (e.g., 10 µM) and genistein (e.g., 50 µM), to the apical chamber. This will stimulate CFTR-mediated chloride secretion. Record the peak increase in Isc.
-
Inhibit CFTR: Add a specific CFTR inhibitor, CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the observed current is CFTR-specific. Record the decrease in Isc.
-
-
Data Analysis:
-
The primary endpoint is the change in Isc (ΔIsc) in response to the CFTR activator (forskolin/genistein).
-
Calculate the net forskolin/genistein-stimulated Isc by subtracting the baseline current (after amiloride) from the peak current after activator addition.
-
Compare the ΔIsc of cells treated with "this compound" to the vehicle-treated control cells.
-
A significant increase in the forskolin-stimulated Isc in the corrector-treated cells indicates successful rescue of CFTR function.
-
Data Presentation
The quantitative data from the Ussing chamber experiments should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Example Ussing Chamber Data for "this compound" Efficacy in F508del-hBE Cells
| Treatment Group | N | Baseline Isc (µA/cm²) | Amiloride-Sensitive Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 6 | 45.2 ± 5.1 | 30.1 ± 3.8 | 2.5 ± 0.8 | -2.1 ± 0.6 |
| "this compound" (1 µM) | 6 | 46.8 ± 4.9 | 31.5 ± 4.2 | 15.7 ± 2.1 | -14.9 ± 1.9 |
| "this compound" (3 µM) | 6 | 44.9 ± 5.3 | 29.8 ± 3.5 | 28.3 ± 3.5 | -27.5 ± 3.1 |
| "this compound" (10 µM) | 6 | 47.1 ± 4.7 | 30.9 ± 4.0 | 35.1 ± 4.2 | -34.2 ± 3.8 |
| Wild-Type hBE Cells | 6 | 50.5 ± 6.2 | 35.2 ± 4.5 | 55.4 ± 6.8 | -53.9 ± 6.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle control.
Mandatory Visualizations
CFTR Signaling Pathway
The following diagram illustrates the primary signaling pathway that regulates CFTR channel activity.
Caption: CFTR activation is primarily mediated by the cAMP-PKA signaling cascade.
Ussing Chamber Experimental Workflow
The following diagram outlines the logical flow of the Ussing chamber experiment to assess "this compound" efficacy.
Caption: Workflow for assessing CFTR corrector efficacy using the Ussing chamber.
References
- 1. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]
- 2. cff.org [cff.org]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CFTR Corrector 15-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the efficacy of "CFTR corrector 15" in rescuing the trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the common F508del mutant, using Western blot analysis.
Introduction to CFTR and Corrector Function
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride and bicarbonate channel crucial for maintaining fluid balance across epithelial surfaces.[1][2][3] In many individuals with cystic fibrosis (CF), the most prevalent mutation is the deletion of phenylalanine at position 508 (F508del).[2][4] This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the cell's quality control machinery.[1][5][6] Consequently, very little or no functional CFTR reaches the cell surface.[6]
CFTR correctors are small molecules designed to rescue these misfolded proteins.[6][7] They can act as pharmacological chaperones, binding to the mutant CFTR protein to facilitate its proper folding and trafficking from the ER to the Golgi apparatus and ultimately to the plasma membrane.[7]
Western blotting is a key technique to monitor the efficacy of CFTR correctors.[8] It allows for the differentiation between the immature, core-glycosylated form of CFTR (known as Band B), which resides in the ER, and the mature, complex-glycosylated form (Band C), which has passed through the Golgi and is destined for the cell surface.[8] An effective corrector will show a noticeable increase in the intensity of Band C relative to the untreated control.[8]
Experimental Objective
To quantify the change in the mature (Band C) and immature (Band B) forms of CFTR protein in epithelial cells expressing F508del-CFTR following treatment with "this compound". This will determine the compound's effectiveness in rescuing the protein from ER-associated degradation and promoting its maturation.
Data Presentation: Quantitative Analysis of CFTR Glycoforms
The following table summarizes representative data from a Western blot experiment analyzing the effect of "this compound" on F508del-CFTR expression in a human bronchial epithelial cell line. Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin).
| Treatment Condition | Concentration (µM) | Normalized Band B Intensity (Immature CFTR) | Normalized Band C Intensity (Mature CFTR) | Band C / Band B Ratio |
| Vehicle (DMSO) | - | 1.00 | 0.15 | 0.15 |
| This compound | 1 | 1.10 | 0.45 | 0.41 |
| This compound | 5 | 1.25 | 1.20 | 0.96 |
| This compound | 10 | 1.30 | 2.50 | 1.92 |
| Positive Control (VX-809) | 10 | 1.28 | 2.45 | 1.91 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a human bronchial epithelial cell line stably expressing F508del-CFTR (e.g., CFBE41o-).
-
Culture Conditions: Grow cells to 80-90% confluency in the recommended culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare stock solutions of "this compound" and a positive control corrector (e.g., VX-809/Lumacaftor) in DMSO.
-
Dilute the compounds to their final concentrations in fresh culture medium.
-
Treat the cells for 24-48 hours. Include a vehicle-only (DMSO) control.
-
Cell Lysis and Protein Quantification
-
Wash: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the cells.
-
Scrape and Collect: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate and Clarify: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Quantify: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[10]
Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[11] A semi-dry or wet transfer system can be used; optimize transfer times and conditions for high molecular weight proteins.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or a commercial blocking buffer in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) diluted in blocking buffer overnight at 4°C.[9][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Loading Control: To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH.[10]
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
CFTR Protein Processing and Corrector Action
Caption: Mechanism of this compound action on F508del-CFTR processing.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the Western blot analysis of CFTR.
References
- 1. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 2. karger.com [karger.com]
- 3. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]
- 4. CFTR processing, trafficking and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 10. Western Blotting [bio-protocol.org]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
Application Notes and Protocols for CFTR Corrector VX-659 in Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes an epithelial ion channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation. This results in reduced quantity of functional CFTR at the cell surface, leading to impaired chloride and bicarbonate transport.
CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR protein to the cell surface. VX-659 (also known as Bamocaftor) is a next-generation CFTR corrector that has shown significant efficacy, particularly as part of a triple-combination therapy with another corrector, tezacaftor, and a potentiator, ivacaftor (B1684365).[1][2][3] This combination therapy additively increases the amount of F508del-CFTR at the cell surface and enhances the channel's opening probability, leading to a substantial restoration of CFTR function.[1][4]
These application notes provide a summary of the quantitative effects of the VX-659 triple combination on F508del-CFTR in primary human bronchial epithelial (HBE) cells, along with detailed protocols for the key experimental assays used to evaluate its efficacy.
Data Presentation
The following tables summarize the in vitro efficacy of the VX-659, tezacaftor, and ivacaftor triple combination in primary HBE cells derived from cystic fibrosis patients with F508del mutations.
Table 1: Effect of VX-659 Triple Combination on F508del-CFTR Protein Maturation in Human Bronchial Epithelial Cells
| Treatment | Genotype | Relative Mature CFTR Protein Intensity (Normalized to Vehicle) |
| Vehicle | F508del-Minimal Function | ~1 |
| Tezacaftor + Ivacaftor | F508del-Minimal Function | ~5 |
| VX-659 + Tezacaftor + Ivacaftor | F508del-Minimal Function | ~15 |
| Vehicle | F508del/F508del | ~1 |
| Tezacaftor + Ivacaftor | F508del/F508del | ~6 |
| VX-659 + Tezacaftor + Ivacaftor | F508del/F508del | ~12 |
Data are approximate values derived from densitometry analysis of Western blots and are intended for comparative purposes.[1]
Table 2: Effect of VX-659 Triple Combination on Chloride Transport in Human Bronchial Epithelial Cells (Ussing Chamber Assay)
| Treatment | Genotype | Mean Chloride Transport (% of Wild-Type CFTR Activity) |
| Vehicle | F508del-Minimal Function | <5% |
| Tezacaftor + Ivacaftor | F508del-Minimal Function | ~15% |
| VX-659 + Tezacaftor + Ivacaftor | F508del-Minimal Function | ~50% |
| Vehicle | F508del/F508del | <5% |
| Tezacaftor + Ivacaftor | F508del/F508del | ~20% |
| VX-659 + Tezacaftor + Ivacaftor | F508del/F508del | ~60% |
Data are approximate values and represent the magnitude of improvement in chloride transport.[1]
Mandatory Visualizations
Caption: Mechanism of action for the VX-659 triple combination therapy.
Caption: Experimental workflow for evaluating CFTR corrector efficacy.
Experimental Protocols
Culture of Primary Human Bronchial Epithelial (HBE) Cells
Primary HBE cells from CF donors (homozygous for F508del) should be cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a pseudostratified mucociliary epithelium. This process typically takes 3-4 weeks. The culture medium should be changed every 2-3 days.
Treatment with CFTR Modulators
-
Prepare stock solutions of VX-659, tezacaftor, and ivacaftor in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in pre-warmed culture medium. A typical concentration range for in vitro studies is 1-10 µM for correctors and 1-5 µM for potentiators.[1]
-
Remove the existing medium from the basolateral side of the ALI cultures and replace it with the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for CFTR correction.
Western Blot for CFTR Protein Maturation
This protocol assesses the extent to which VX-659 promotes the conversion of the immature, core-glycosylated CFTR (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer with DTT
-
SDS-PAGE gels (6% or 4-15% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-CFTR antibody (e.g., clone 24-1 or 596)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Loading control antibody (e.g., anti-actin or anti-calnexin)
-
ECL detection reagents
Protocol:
-
Wash the HBE cells with ice-cold PBS.
-
Lyse the cells directly on the insert with lysis buffer.
-
Scrape the cell lysate, collect it, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 37°C for 30 minutes (do not boil, as this can cause CFTR to aggregate).
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the intensity of Band B and Band C using densitometry software. The ratio of Band C to total CFTR (Band B + Band C) is a measure of maturation efficiency.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across the epithelial monolayer.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution (asymmetric chloride concentration for a secretory gradient)
-
Amiloride (B1667095) (ENaC inhibitor)
-
Forskolin (B1673556) (cAMP agonist to activate CFTR)
-
Ivacaftor (CFTR potentiator, if not included in the chronic treatment)
-
CFTRinh-172 (CFTR inhibitor)
Protocol:
-
Mount the Transwell inserts containing the treated HBE cells in the Ussing chambers.
-
Bathe both the apical and basolateral sides with pre-warmed Ringer's solution.
-
Maintain a basolateral-to-apical chloride gradient.
-
Voltage-clamp the transepithelial potential to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin (e.g., 10 µM) to both chambers to stimulate CFTR-mediated chloride secretion.
-
If testing acute potentiation, add a CFTR potentiator like ivacaftor (e.g., 1 µM) to the apical chamber.
-
Finally, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to inhibit the CFTR-dependent current.
-
The change in Isc after forskolin/potentiator addition and subsequent inhibition by CFTRinh-172 represents the CFTR-mediated chloride transport.
Immunofluorescence for CFTR Localization
This method visualizes the subcellular localization of CFTR to confirm its trafficking to the apical membrane.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% normal goat serum)
-
Primary antibody: anti-CFTR antibody
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Fix the HBE cells on the inserts with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Wash with PBS.
-
Cut the membrane from the insert and mount it on a microscope slide with mounting medium.
-
Visualize the cells using a confocal or fluorescence microscope. Apical localization of the CFTR signal indicates successful trafficking.
References
- 1. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical development of triple-combination CFTR modulators for cystic fibrosis patients with one or two F508del alleles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CFTR Corrector 15 (Tezacaftor/VX-661) in Nasal Organoid Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CFTR Corrector 15, also known as Tezacaftor or VX-661, in nasal organoid models for the study of Cystic Fibrosis (CF). The protocols outlined below are based on established methodologies for assessing the efficacy of CFTR modulators.
Cystic Fibrosis is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which impairs ion transport in epithelial cells.[1] Nasal organoids, derived from patient nasal brushings, have emerged as a valuable in vitro model to study CFTR function and evaluate the response to modulator therapies.[2][3] CFTR correctors, like Tezacaftor, aim to rescue the processing and trafficking of mutant CFTR protein to the cell surface.[1] Their efficacy is often assessed in combination with a potentiator, such as Ivacaftor (VX-770), which increases the channel's opening probability.[1]
Data Presentation: Quantitative Summary of Tezacaftor (VX-661) Dosage
The following table summarizes the dosages of Tezacaftor (VX-661) and other CFTR modulators used in nasal organoid and epithelial cell studies.
| Compound | Concentration | Incubation Time | Cell Model | Assay | Reference |
| Tezacaftor (VX-661) | 3 µM | 48 hours | Human Nasal Epithelial Organoids | Forskolin-Induced Swelling (FIS) | [2] |
| Tezacaftor (VX-661) | 3 µM | 48 hours | Human Nasal Epithelial Monolayers | Short-Circuit Current (Isc) | [2] |
| Tezacaftor (VX-661) | 10 µM | 48 hours | Nasal Airway Organoids (NAOs) | Forskolin-Induced Swelling (FIS) | [4][5] |
| Tezacaftor (VX-661) & Elexacaftor (VX-445) | 3 µM each | 72 hours | Primary Respiratory ALI Cultures | Multi Trans Epithelial Current Clamp (MTECC) | [6] |
| Tezacaftor (VX-661) | Not Specified | Not Specified | Nasal Epithelial Cells | Short-Circuit Current (Isc) | [7][8] |
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Nasal Organoids
This protocol details the methodology for assessing the function of mutant CFTR and its rescue by Tezacaftor in combination with a potentiator using the FIS assay.[1][2]
Materials:
-
Nasal organoids derived from CF patients
-
Basement membrane matrix (e.g., Matrigel®)
-
Culture medium (e.g., PneumaCult™ Airway Organoid Differentiation Medium)[9]
-
Tezacaftor (VX-661)
-
Ivacaftor (VX-770)
-
Forskolin (FSK)
-
1-methyl-3-isobutylxanthine (IBMX)
-
Calcein green AM (optional, for visualization)
-
96-well plates
-
Automated imaging system
Procedure:
-
Organoid Plating:
-
Corrector Treatment:
-
Staining (Optional):
-
Assay Initiation:
-
Image Acquisition and Analysis:
-
Capture a baseline image (t=0) immediately after adding the stimulation cocktail.
-
Acquire images at regular intervals (e.g., every 15 minutes) for a period of 2 to 8 hours using an automated imaging system.[2][4]
-
Quantify the swelling of the organoids by measuring the increase in the total area of the stained organoids over time. The degree of swelling is directly proportional to CFTR function.[1]
-
Protocol 2: Short-Circuit Current (Isc) Measurements in Nasal Epithelial Monolayers
This protocol is for the direct functional evaluation of CFTR channels in differentiated nasal epithelial cells.[2]
Materials:
-
Differentiated human nasal epithelial (HNE) monolayers on permeable supports
-
Tezacaftor (VX-661)
-
Elexacaftor (VX-445) (optional)
-
Amiloride
-
Forskolin (FSK)
-
Ivacaftor (VX-770)
-
CFTRinh-172
-
Ussing chamber system
Procedure:
-
Corrector Treatment:
-
Ussing Chamber Setup:
-
Mount the permeable supports with the HNE monolayers in the Ussing chamber.
-
-
Isc Measurement:
-
After the baseline Isc stabilizes, add the following compounds sequentially to the apical side:
-
-
Data Analysis:
-
The change in short-circuit current (ΔIsc) in response to each compound is measured to determine CFTR function.
-
Visualizations
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
Caption: Signaling pathway of CFTR activation and modulation in organoids.
References
- 1. benchchem.com [benchchem.com]
- 2. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring cystic fibrosis drug responses in organoids derived from 2D differentiated nasal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols for Measuring CFTR Corrector 15 Activity using Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The most common mutation, F508del-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum and targeted for premature degradation.[3][4][5] This results in a reduced quantity of CFTR channels at the cell surface, leading to defective ion transport across epithelial cells.[6]
CFTR correctors are small molecules designed to rescue the trafficking and processing of mutant CFTR proteins, thereby increasing the density of functional channels at the cell membrane.[6][7] "CFTR corrector 15" is a compound that, when used in combination with other correctors like VX-809, aids in repairing the folding defects of F508del-CFTR.[8][9]
Patch clamp electrophysiology is a powerful technique for directly measuring the function of ion channels like CFTR.[3][10][11] It provides high-resolution recording of ion currents, allowing for the quantification of changes in channel activity following treatment with modulators such as correctors.[3][12] This application note provides a detailed protocol for using the whole-cell patch clamp technique to assess the efficacy of "this compound" in rescuing the function of F508del-CFTR. Both manual and automated patch clamp (APC) systems can be utilized for these studies, with APC offering higher throughput for screening purposes.[1][3][4][5]
Signaling Pathway of F508del-CFTR Correction and Activation
The following diagram illustrates the mechanism of action of CFTR correctors and potentiators on the F508del-CFTR protein. Correctors aid in the proper folding and trafficking of the mutant protein to the cell membrane, while potentiators enhance the channel's open probability once it is at the surface.
References
- 1. nanion.de [nanion.de]
- 2. cff.org [cff.org]
- 3. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sophion.com [sophion.com]
- 6. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cystic Fibrosis Drug Discovery: High-Throughput Screening Assays for Novel CFTR Correctors
For Immediate Release
[City, State] – [Date] – The quest for novel and more effective treatments for cystic fibrosis (CF), a life-shortening genetic disorder, is being significantly accelerated by the implementation of sophisticated high-throughput screening (HTS) assays. These powerful platforms enable the rapid testing of vast libraries of chemical compounds to identify "correctors" – molecules that can repair the primary defect in the cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by common mutations like F508del. This document provides detailed application notes and protocols for key HTS assays, offering a vital resource for researchers, scientists, and drug development professionals dedicated to combating this devastating disease.
Cystic fibrosis is caused by mutations in the CFTR gene, which result in a defective protein that is unable to properly regulate the flow of chloride and bicarbonate ions across cell membranes. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is targeted for degradation by the cell's quality control machinery before it can reach the cell surface to perform its function. CFTR correctors are a class of drugs that aim to overcome this folding defect, allowing the mutant protein to traffic to the cell membrane and restore ion channel activity.
The development of robust HTS assays has been a pivotal advancement in the discovery of CFTR correctors. These assays, which can be broadly categorized into functional and biochemical approaches, allow for the efficient and quantitative assessment of a compound's ability to rescue mutant CFTR. This guide delves into the methodologies of the most widely adopted HTS assays, providing step-by-step protocols, data presentation guidelines, and visual representations of the underlying biological processes.
Key High-Throughput Screening Assays for CFTR Correctors
The discovery of CFTR correctors relies on assays that can measure an increase in the amount of functional CFTR protein at the cell surface. The following sections detail the protocols for three such critical assays.
YFP-Based Halide Influx Assay
This is a widely used functional HTS assay that measures CFTR-mediated halide transport.[1] Cells are engineered to co-express the mutant CFTR protein and a halide-sensitive yellow fluorescent protein (YFP).[1] The influx of iodide through functional CFTR channels at the cell surface quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.[2][3]
Experimental Protocol:
-
Cell Lines: Fischer Rat Thyroid (FRT) or cystic fibrosis bronchial epithelial (CFBE41o-) cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (YFP-H148Q/I152L) are commonly used.[1]
-
Cell Seeding: Seed cells in black-wall, clear-bottom 96-well or 384-well microplates and grow to confluence.[1]
-
Compound Incubation: Treat the cells with test compounds or control correctors (e.g., 3 µM lumacaftor/VX-809) dissolved in DMSO for 16-24 hours at 37°C to allow for CFTR correction.[4]
-
Assay Procedure:
-
Wash the cells with a chloride-free buffer (e.g., PBS with sodium gluconate replacing NaCl).
-
Add an iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl) containing a CFTR agonist cocktail (e.g., 20 µM Forskolin (B1673556) and 50 µM Genistein) to stimulate the channel.[1][3]
-
Immediately begin monitoring the decrease in YFP fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of fluorescence quenching is calculated for each well. Data is then normalized to a vehicle control (e.g., 0.1% DMSO) to determine the percentage of CFTR correction.
CFTR Maturation Assay by Western Blot
This biochemical assay assesses the ability of a corrector compound to rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi apparatus.[5]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., CFBE41o- expressing F508del-CFTR) and treat with corrector compounds or vehicle control for 24 hours at 37°C.
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of total protein per lane on a 6% or 7% polyacrylamide gel.[6]
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or other blocking buffer for at least 1 hour.[6]
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., mouse anti-CFTR clone 24-1 or 596) overnight at 4°C. A common starting dilution is 1:1000.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at room temperature. A typical dilution is 1:10000.[6]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the intensity of Band B and Band C. The ratio of Band C to Band B (or Band C to total CFTR) is used to determine the maturation efficiency.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This functional assay utilizes patient-derived intestinal organoids, providing a more physiologically relevant model. Activation of corrected CFTR at the apical membrane of the organoids by forskolin leads to fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is a measure of CFTR function.[8][9]
Experimental Protocol:
-
Organoid Culture: Culture human intestinal organoids derived from CF patients in a basement membrane matrix (e.g., Matrigel) with appropriate growth medium.[10]
-
Seeding for Assay: Dissociate mature organoids into small fragments and seed them in a 96-well plate. A density of 25-30 organoids per 10 µl of matrix is recommended.[10]
-
Compound Treatment: Treat the organoids with corrector compounds (e.g., 3 µM VX-809) for 18-24 hours.[10]
-
Swelling Assay:
-
Stain the organoids with a live-cell dye (e.g., Calcein AM) for visualization.
-
Add a solution containing 10 µM forskolin to stimulate CFTR-mediated fluid secretion.[8]
-
Acquire images of the organoids at time 0 and at regular intervals for 1-2 hours using a high-content imaging system or a confocal microscope.[8]
-
-
Data Analysis: Measure the cross-sectional area of the organoids at each time point. The increase in area over time is calculated and often expressed as the area under the curve (AUC) to quantify CFTR function.[9]
Quantitative Data Summary
The following tables summarize the efficacy of well-characterized CFTR correctors in various HTS assays, providing a benchmark for the evaluation of novel compounds.
Table 1: Efficacy of Lumacaftor (VX-809) in F508del-CFTR HTS Assays
| Cell Line/Model | Assay Type | Efficacy Outcome (Compared to Vehicle Control) | Reference |
| FRT cells | YFP-Halide Influx | ~15% of wild-type CFTR function | [11] |
| CFBE41o- cells | Western Blot (Maturation) | Significant increase in Band C/Band B ratio | [12] |
| Human Bronchial Epithelial (HBE) cells | Micro-Ussing Chamber | ~6-fold increase in CFTR function | [13] |
| CF Patient-derived Intestinal Organoids | Forskolin-Induced Swelling | Partial restoration of swelling response | [14] |
| CF Macrophages | Phagocytosis and Killing Assay | Corrected the ability to phagocytose and kill P. aeruginosa | [12] |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) in F508del-CFTR HTS Assays
| Cell Line/Model | Assay Type | Efficacy Outcome (Compared to Vehicle Control) | Reference |
| Human Bronchial Epithelial (HBE) cells | Ussing Chamber | Chloride transport restored to ~50% of wild-type levels | [13] |
| CF Patient-derived Intestinal Organoids | Forskolin-Induced Swelling | Swelling response restored to near wild-type levels | [13] |
Visualizing the Path to Correction
To better understand the biological processes underlying CFTR correction and the workflow of drug discovery, the following diagrams have been generated using Graphviz.
Conclusion
The continued development and refinement of high-throughput screening assays are paramount to the discovery of the next generation of CFTR correctors. By providing robust, scalable, and physiologically relevant platforms for drug screening, these methodologies are paving the way for personalized medicine approaches in cystic fibrosis, with the ultimate goal of providing effective therapies for all individuals living with this challenging disease. These detailed application notes and protocols serve as a foundational guide for researchers to implement and advance these critical technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cff.org [cff.org]
- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 7. CFTR Antibody | Cell Signaling Technology [cellsignal.com]
- 8. stemcell.com [stemcell.com]
- 9. huborganoids.nl [huborganoids.nl]
- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lumacaftor (VX-809) restores the ability of CF macrophages to phagocytose and kill Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CFTR Corrector VX-659 in Patient-Derived Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which disrupts chloride ion transport across epithelial surfaces.[1] This leads to the accumulation of thick mucus in various organs. A significant advancement in CF treatment has been the development of CFTR modulators, small molecules that improve the function of the mutated CFTR protein. These modulators are categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability.[2][3]
Next-generation CFTR correctors, such as VX-659, have been developed to be used in triple combination therapies to achieve higher levels of CFTR function. VX-659, when used in combination with the corrector tezacaftor (B612225) and the potentiator ivacaftor (B1684365), has demonstrated significant improvements in CFTR protein processing, trafficking, and chloride transport in preclinical studies using patient-derived cell models. These in vitro findings have translated to clinical benefits for CF patients with at least one F508del mutation.[4][5]
Patient-derived cell models, including primary human bronchial epithelial (HBE) cells and intestinal organoids, are crucial tools for evaluating the efficacy of CFTR modulators.[6][7] These models retain the genetic and phenotypic characteristics of the patient, providing a physiologically relevant platform for personalized medicine and drug development.[1][6] This document provides detailed application notes and protocols for the use of VX-659 in these patient-derived systems.
Mechanism of Action
CFTR correctors like tezacaftor and VX-659 operate through distinct mechanisms to rescue the F508del-CFTR protein, the most common CF-causing mutation. The F508del mutation leads to protein misfolding and premature degradation. Correctors bind to the mutated CFTR protein, facilitating its proper folding and increasing its transport to the cell surface.[2] The combination of VX-659 and tezacaftor has been shown to have an additive effect on the amount of mature CFTR protein at the cell surface, more so than either compound alone. This increased quantity of surface-level CFTR is then activated by a potentiator like ivacaftor, which enhances the channel's gating activity to further boost chloride transport.
Data Presentation
The following tables summarize the in vitro efficacy of the VX-659-tezacaftor-ivacaftor triple combination in patient-derived HBE cells.
Table 1: Effect of VX-659 Triple Combination on FEV1 in Clinical Trials
| Genotype | Treatment Group | Mean Absolute Change in ppFEV1 from Baseline (points) |
| Phe508del-Minimal Function (MF) | VX-659-tezacaftor-ivacaftor | Up to +13.3 |
| Phe508del-Phe508del (already on tezacaftor-ivacaftor) | Addition of VX-659 | +9.7 |
ppFEV1: percent predicted forced expiratory volume in 1 second
Table 2: Effect of VX-659 Triple Combination on Sweat Chloride and CFQ-R in Clinical Trials
| Patient Population | Outcome Measure | Improvement |
| Phe508del-MF and Phe508del-Phe508del | Sweat Chloride Concentrations | Improved[5] |
| Phe508del-MF and Phe508del-Phe508del | CFQ-R Respiratory Domain Scores | Improved[5] |
CFQ-R: Cystic Fibrosis Questionnaire-Revised
Experimental Protocols
Culture of Patient-Derived Human Bronchial Epithelial (HBE) Cells
Primary HBE cells are a gold-standard preclinical model for CF drug development.[8]
Protocol:
-
Obtain primary HBE cells from lung transplant tissue of CF patients.
-
Culture the cells on permeable supports at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium that mimics the airways.[9][10]
-
Maintain the cultures for at least 4-6 weeks to allow for full differentiation.
Ussing Chamber Assay for Measuring CFTR-Mediated Chloride Transport in HBE Cells
The Ussing chamber is used to measure ion movement across the epithelial monolayer.[11]
Protocol:
-
Mount the differentiated HBE cell cultures grown on permeable supports in Ussing chambers.[12][13]
-
Bathe both the apical and basolateral sides of the epithelium with physiological saline solutions.
-
Measure the short-circuit current (Isc), which is a direct measure of transepithelial ion transport.
-
To isolate CFTR function, first add amiloride (B1667095) to block the epithelial sodium channel (ENaC).[13]
-
Next, stimulate CFTR-mediated chloride secretion by adding forskolin (B1673556) to raise intracellular cAMP levels.[13]
-
To test the effect of VX-659, pre-incubate the HBE cells with the VX-659-tezacaftor combination for a specified period (e.g., 24-48 hours) before the Ussing chamber experiment.
-
During the assay, after forskolin stimulation, add the potentiator ivacaftor to measure the maximal CFTR activity.
-
The change in Isc following forskolin and ivacaftor addition represents the CFTR-mediated chloride current.
Culture of Patient-Derived Intestinal Organoids
Intestinal organoids are a 3D cell culture system that maintains the genotype and phenotype of the donor's intestinal tissue.[1]
Protocol:
-
Establish intestinal organoids from rectal biopsies of CF patients.[14][15]
-
Culture the organoids in a basement membrane matrix (e.g., Matrigel®) and overlay with a specialized growth medium (e.g., IntestiCult™ Organoid Growth Medium).[1]
-
Passage the organoids every 7-10 days.[16]
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay is a functional readout of CFTR channel activity in organoids.[1][17]
Protocol:
-
Seed 30-80 organoids per well in a 96-well plate within a basement membrane matrix.[16]
-
To assess corrector efficacy, pre-incubate the organoids with VX-659 and tezacaftor for 18-24 hours.[16]
-
Just before the assay, add the potentiator ivacaftor.
-
Induce CFTR-mediated fluid secretion and subsequent organoid swelling by adding forskolin (typically 10 µM).[1]
-
Monitor organoid swelling over time (usually 80-120 minutes) using live-cell microscopy.[1][16]
-
Quantify the increase in organoid area relative to the initial time point (t=0) as a measure of CFTR function.[1]
Visualizations
Caption: Experimental workflows for evaluating VX-659 in HBE cells and intestinal organoids.
References
- 1. stemcell.com [stemcell.com]
- 2. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived cell models for personalized medicine approaches in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. mdpi.com [mdpi.com]
- 11. cff.org [cff.org]
- 12. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 15. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]
- 16. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Forskolin-Induced Swelling Assay for Evaluating "CFTR Corrector 15" Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1][2] These mutations lead to the production of a dysfunctional protein, resulting in impaired ion transport and the accumulation of thick mucus in various organs. CFTR modulators, including correctors and potentiators, are a class of drugs that target the underlying protein defect.[2] Correctors aim to rescue the misfolded CFTR protein and facilitate its trafficking to the cell membrane, while potentiators enhance the channel's opening probability.[1][2]
The forskolin-induced swelling (FIS) assay is a robust, cell-based functional assay used to assess the efficacy of CFTR modulators in a physiologically relevant 3D organoid model.[3][4][5] Organoids, derived from patient stem cells, recapitulate the genetic and phenotypic characteristics of the donor's tissue.[6] In the FIS assay, forskolin (B1673556) is used to activate CFTR channels by increasing intracellular cyclic AMP (cAMP) levels.[7] This activation leads to the secretion of chloride ions into the organoid lumen, followed by an osmotic influx of water, causing the organoids to swell.[3][5] The degree of swelling is directly proportional to CFTR function and can be quantified using live-cell imaging.[4]
This document provides detailed protocols and application notes for utilizing the FIS assay to evaluate the efficacy of a novel investigational compound, "CFTR Corrector 15 (C15)".
Data Presentation
The following tables summarize hypothetical quantitative data from a series of experiments evaluating the efficacy of this compound (C15) in combination with a potentiator (similar to Ivacaftor/VX-770) on organoids derived from patients with the F508del mutation. The data is presented as the Area Under the Curve (AUC) of the swelling response, a standard metric for quantifying the overall CFTR function in the FIS assay.[5]
Table 1: Dose-Response of this compound (C15) on Forskolin-Induced Swelling
| C15 Concentration (µM) | Mean AUC (% of Wild-Type Control) | Standard Deviation |
| 0 (Vehicle) | 5.2 | ± 1.1 |
| 0.1 | 15.8 | ± 2.3 |
| 0.5 | 35.4 | ± 4.1 |
| 1.0 | 55.2 | ± 5.6 |
| 5.0 | 78.9 | ± 6.8 |
| 10.0 | 82.1 | ± 7.2 |
Table 2: Synergistic Effect of C15 with a CFTR Potentiator
| Treatment Condition | Mean AUC (% of Wild-Type Control) | Standard Deviation |
| Vehicle Control | 5.1 | ± 0.9 |
| Potentiator only (3 µM) | 10.3 | ± 1.5 |
| C15 only (1 µM) | 54.8 | ± 5.3 |
| C15 (1 µM) + Potentiator (3 µM) | 92.5 | ± 8.1 |
| Wild-Type Control + Forskolin | 100.0 | ± 9.5 |
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids
This protocol describes the general steps for culturing and maintaining human intestinal organoids derived from patient biopsies.
Materials:
-
Basement Membrane Matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (or similar)
-
DMEM/F-12 medium
-
Penicillin-Streptomycin
-
HEPES buffer
-
GlutaMAX™
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Human EGF, Noggin, and R-spondin1
-
Gentle cell dissociation reagent
-
6-well and 96-well culture plates
Procedure:
-
Thawing and Seeding: Thaw cryopreserved organoids rapidly and wash with basal medium. Embed the organoids in droplets of Basement Membrane Matrix in a pre-warmed 6-well plate.
-
Culture: After polymerization of the matrix, add complete organoid growth medium. Culture at 37°C and 5% CO2.
-
Maintenance: Replace the medium every 2-3 days.
-
Passaging: Passage organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Basement Membrane Matrix.[6]
Protocol 2: Forskolin-Induced Swelling (FIS) Assay with this compound (C15)
This protocol details the steps for performing the FIS assay to assess the efficacy of C15.
Materials:
-
Mature intestinal organoids in a 96-well plate
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound (C15) stock solution
-
CFTR potentiator stock solution (e.g., VX-770)
-
Forskolin stock solution
-
Calcein green AM dye
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Organoid Plating: Seed 30-80 mature organoids per well in a 96-well plate with Basement Membrane Matrix.[6]
-
Corrector Pre-treatment: 24 hours prior to the assay, treat the organoids with the desired concentrations of C15 by adding it to the culture medium.[3][6] Include a vehicle control (e.g., DMSO).
-
Staining: On the day of the assay, remove the medium and stain the organoids with Calcein green AM dye for 30-60 minutes to visualize the cells.
-
Assay Initiation: Replace the staining solution with pre-warmed KRB buffer containing forskolin (typically 5-10 µM) and the CFTR potentiator.
-
Image Acquisition: Immediately begin live-cell imaging, capturing brightfield or fluorescent images of the organoids every 10-15 minutes for 1-2 hours.
-
Data Analysis: Quantify the change in organoid area over time using image analysis software. The Area Under the Curve (AUC) is calculated from the swelling curves to represent the total CFTR function.[5]
Mandatory Visualizations
Signaling Pathway of Forskolin-Induced CFTR Activation
Caption: Forskolin activates adenylyl cyclase, leading to cAMP production, PKA activation, and CFTR channel opening.
Experimental Workflow for FIS Assay with C15
Caption: Workflow for evaluating CFTR corrector efficacy using the forskolin-induced swelling (FIS) assay.
Mechanism of Action of this compound
Caption: C15 binds to misfolded CFTR in the ER, promoting its proper folding and trafficking to the cell membrane.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. academic.oup.com [academic.oup.com]
- 5. huborganoids.nl [huborganoids.nl]
- 6. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
Application Notes and Protocols for CFTR Corrector VX-661 (Tezacaftor) in Fischer Rat Thyroid (FRT) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. CFTR correctors are small molecules designed to rescue the trafficking of mutant CFTR to the cell surface. VX-661 (Tezacaftor) is a Type I CFTR corrector that has been shown to improve the processing and trafficking of F508del-CFTR.[1][2] Fischer Rat Thyroid (FRT) cells are a widely used epithelial cell line for studying CFTR function due to their ability to form polarized monolayers and their low endogenous chloride channel activity, making them an ideal model system for heterologous expression of mutant CFTR and the evaluation of CFTR modulators.[3][4]
These application notes provide detailed protocols for the use of VX-661 in FRT cells expressing F508del-CFTR, focusing on two key functional assays: the Ussing chamber assay for direct measurement of ion transport and the YFP-based halide influx assay for high-throughput screening.
Mechanism of Action: F508del-CFTR Correction
The F508del mutation leads to protein misfolding and instability, preventing its transit from the ER to the Golgi apparatus for further processing and trafficking to the plasma membrane. VX-661 acts as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein. This interaction stabilizes the protein, allowing it to evade the ER-associated degradation (ERAD) pathway and traffic to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.[5][6]
Quantitative Data on VX-661 Efficacy
The following table summarizes the quantitative data for VX-661 (Tezacaftor) from studies using various cellular models. It is important to note that the efficacy of correctors can be cell-type dependent and is often enhanced when used in combination with other modulators.
| Parameter | Cell Line | Compound(s) | Value | Notes |
| Chloride Secretion (% of WT-CFTR) | FRT | VX-661 + VX-445 | ~9.4% | Efficacy of the dual corrector combination.[7] |
| F508del-CFTR PM Density (% of WT) | CFBE41o- | VX-661 + VX-445 | ~45% | PM density normalized to mRNA levels.[6] |
| F508del-CFTR Function (% of WT) | CFBE41o- | VX-661 + VX-445 + VX-770 | ~90% | Functional correction upon acute stimulation.[6] |
| Change in ppFEV1 | F508del Homozygous Patients | Tezacaftor/Ivacaftor (B1684365) | +3.75 percentage points | Clinical trial data demonstrating in vivo efficacy.[4] |
| Change in Sweat Chloride | F508del Homozygous Patients | Tezacaftor/Ivacaftor | -6.04 mmol/L | Clinical trial data.[4] |
Experimental Protocols
The following protocols are generalized for the use of VX-661 in FRT cells expressing F508del-CFTR. Optimization may be required for specific experimental conditions.
Protocol 1: Culture and Treatment of FRT Cells
-
Cell Culture:
-
Culture Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR in Coon's modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Seeding for Assays:
-
For Ussing Chamber: Seed cells at a high density on permeable supports (e.g., Transwells®) and grow until a confluent monolayer with high transepithelial resistance is formed (typically 5-7 days).
-
For YFP-based Assay: Seed cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Treatment:
-
Prepare a stock solution of VX-661 (Tezacaftor) in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solution in a culture medium to the desired final concentration (e.g., 3-5 µM).
-
Incubate the cells with the VX-661-containing medium for 18-24 hours at 37°C to allow for CFTR correction. A vehicle control (DMSO) should be run in parallel.
-
Protocol 2: Ussing Chamber Assay for CFTR Function
The Ussing chamber technique directly measures ion transport across an epithelial monolayer.[8]
-
Chamber Setup:
-
Mount the permeable supports with the treated FRT cell monolayers in the Ussing chamber.
-
Fill both the apical and basolateral chambers with a symmetrical Krebs-Ringer bicarbonate buffer.
-
Maintain the temperature at 37°C and continuously bubble the buffer with 95% O₂/5% CO₂.
-
-
Electrophysiological Measurements:
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Record a stable baseline Isc.
-
-
CFTR Activation and Inhibition:
-
To activate CFTR, add a cAMP agonist, such as forskolin (B1673556) (e.g., 10-20 µM), to the basolateral chamber.
-
A CFTR potentiator like ivacaftor (VX-770, e.g., 1 µM) can be added to the apical side to assess the function of the corrected channels at the membrane.
-
After the Isc reaches a plateau, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc in response to the agonist and inhibitor.
-
Compare the results from VX-661 treated cells to the vehicle control.
-
Protocol 3: YFP-Based Halide Influx Assay
This is a fluorescence-based functional assay suitable for high-throughput screening.[9] It utilizes FRT cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).
-
Cell Preparation:
-
Use FRT cells stably expressing both F508del-CFTR and the YFP halide sensor, seeded and treated with VX-661 as described in Protocol 1.
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Place the 96-well plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Simultaneously add a solution containing a CFTR agonist (e.g., forskolin) and iodide (which quenches the YFP fluorescence).
-
Monitor the decrease in fluorescence over time as iodide enters the cells through activated CFTR channels.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the CFTR-mediated halide influx.
-
Calculate the initial rate of quenching for each well.
-
Compare the rates of VX-661 treated wells to the vehicle control to determine the extent of CFTR correction.
-
Experimental Workflow Visualization
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of CFTR Corrector 15: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with CFTR corrector 15 (also known as compound 4172) now have access to a comprehensive technical support center designed to address common challenges related to its solubility and stability. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate smoother and more effective research in the field of cystic fibrosis.
This compound is a key compound in the study of cystic fibrosis, known for its synergistic effects in rescuing the F508del-CFTR folding defect when used in combination with other correctors like VX-809.[1] However, its physicochemical properties can present challenges in experimental settings. This guide aims to provide practical solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or compound 4172, is a pyrazole-pyrimidone derivative that acts as a type III CFTR corrector.[2] Unlike type I correctors (e.g., VX-809) that stabilize the first membrane-spanning domain (MSD1), type III correctors are thought to have a different mechanism of action that is complementary, leading to a synergistic rescue of the F508del-CFTR protein when used in combination.[2] This combined action helps to improve the folding, stability, and trafficking of the mutant CFTR protein to the cell surface.[2][3]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation is a common issue and can be attributed to several factors:
-
Solvent Choice: Ensure the final concentration of the solvent used to dissolve this compound (typically DMSO) is compatible with your cell line and does not exceed a level that causes precipitation when added to the aqueous culture medium. A final DMSO concentration of <0.5% is generally recommended.
-
Concentration: The working concentration of this compound should not exceed its solubility limit in the final assay medium.
-
Temperature: Temperature fluctuations can affect solubility. Ensure all solutions are properly warmed to the experimental temperature (e.g., 37°C) before mixing.
-
Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Tip: If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system if compatible with your experimental setup. Gentle agitation or sonication during the preparation of the working solution may also help.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial for maintaining the stability and activity of the compound.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from supplier datasheets.
To prevent degradation from moisture and light, store the solid compound in a tightly sealed container in a dry, dark place. For solutions, use amber vials or wrap tubes in foil to protect from light. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in functional assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly and is within its recommended shelf life. - Prepare fresh stock solutions regularly. - Protect solutions from light and minimize exposure to air. |
| Incorrect Concentration | - Verify the calculations for preparing stock and working solutions. - Calibrate pipettes and balances to ensure accurate measurements. |
| Suboptimal Assay Conditions | - Optimize the incubation time with the corrector. A 16-24 hour pre-incubation is often used to allow for protein correction and trafficking.[4] - Ensure the combination of correctors used is appropriate and at optimal concentrations. |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. - Ensure cells are healthy and have formed a confluent monolayer for assays like the Ussing chamber. |
Issue 2: High background signal or off-target effects in assays.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | - Include a vehicle control (e.g., DMSO at the same final concentration) in all experiments to assess the effect of the solvent on the cells. - Titrate the solvent concentration to the lowest effective level. |
| Compound Cytotoxicity | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. |
| Non-specific Binding | - If using fluorescence-based assays, check for any intrinsic fluorescence of the compound at the excitation and emission wavelengths used. |
Experimental Protocols and Data
Solubility of this compound
Quantitative data on the solubility of this compound in a wide range of solvents is limited. However, based on available information:
| Solvent | Solubility | Source |
| DMSO | ≥ 3.33 mg/mL (6.94 mM) | MedChemExpress Datasheet |
Note: The saturation of the DMSO solution is reported as unknown.
For aqueous-based assays, it is critical to first dissolve the compound in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium, ensuring the final solvent concentration is low.
Protocol: Preparation of this compound for Cell-Based Assays
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in high-purity DMSO to prepare a stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Serially dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration immediately before adding to the cells.
-
Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause precipitation.
-
Protocol: Assessing CFTR Corrector Efficacy using a YFP-Based Iodide Influx Assay
This protocol is adapted from methods used to evaluate CFTR corrector activity.
-
Cell Seeding: Plate CFBE41o- cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) in a 96-well plate.
-
Corrector Incubation: Treat the cells with this compound (e.g., at a final concentration of 1-10 µM), alone or in combination with a type I corrector like VX-809 (e.g., 1-5 µM), for 16-24 hours at 37°C. Include a DMSO vehicle control.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer.
-
Stimulate CFTR channel activity with a cAMP agonist cocktail (e.g., forskolin (B1673556) and genistein).
-
Measure the baseline YFP fluorescence using a plate reader.
-
Rapidly add an iodide-containing solution to initiate iodide influx through the activated CFTR channels.
-
Monitor the rate of YFP fluorescence quenching, which is proportional to the CFTR-mediated iodide influx.
-
-
Data Analysis: Calculate the rate of fluorescence decay for each condition. An increased rate of quenching in corrector-treated cells compared to the vehicle control indicates successful rescue of CFTR function.
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental workflow and the mechanism of CFTR correction, the following diagrams are provided.
Figure 1. A generalized workflow for evaluating the efficacy of this compound.
Figure 2. The synergistic mechanism of CFTR correctors in rescuing F508del-CFTR.
References
Technical Support Center: Optimizing CFTR Corrector 15 Concentration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of the novel CFTR corrector, designated "CFTR Corrector 15," in various cell culture models. As specific data for a compound with this exact name is not publicly available, this guide is based on established principles for optimizing other CFTR correctors and presents hypothetical data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule designed to address trafficking defects of the CFTR protein, particularly the F508del mutation.[1][2] It acts as a pharmacological chaperone, meaning it is believed to directly bind to the misfolded F508del-CFTR protein during its biogenesis in the endoplasmic reticulum (ER).[1][3] This binding helps to stabilize the protein, facilitating its proper folding and subsequent trafficking to the cell surface membrane.[2][4] By increasing the amount of mature, functional CFTR protein at the cell surface, this compound helps to restore chloride ion transport.[2][3]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: For initial experiments, a starting concentration in the range of 1-10 µM is recommended. This range is based on the effective concentrations observed for other similar CFTR correctors.[5][6] However, the optimal concentration is highly dependent on the cell line being used. A dose-response experiment is crucial to determine the ideal concentration for your specific cellular model.
Q3: What is the standard incubation time for treatment with this compound?
A3: A standard incubation period of 24 to 48 hours is recommended for most cell culture experiments.[3][7] This duration generally allows for sufficient time for the corrector to facilitate the processing and trafficking of the CFTR protein to the cell membrane. Shorter incubation times may not be sufficient to observe a significant effect.[5]
Q4: In which cell lines can this compound be tested?
A4: this compound can be evaluated in a variety of cell lines commonly used in cystic fibrosis research. These include immortalized human bronchial epithelial (HBE) cells, such as CFBE41o- cells expressing F508del-CFTR, and baby hamster kidney (BHK) cells stably expressing the mutant protein. Primary human bronchial epithelial cells are considered the gold standard for preclinical evaluation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observed CFTR correction | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell model. 2. Insufficient Incubation Time: The incubation period may be too short. 3. Poor Cell Health: Over-confluent or unhealthy cells can negatively impact protein synthesis and trafficking. 4. Reagent Quality: The stock solution of this compound may have degraded. | 1. Perform a dose-response curve to identify the optimal concentration (e.g., 0.1 µM to 20 µM). 2. Increase the incubation time to 48 hours. 3. Ensure cells are healthy and seeded at an appropriate density. 4. Prepare a fresh stock solution of the corrector in DMSO and store it properly. |
| High Cell Toxicity or Death | 1. Concentration is Too High: The concentration of this compound may be causing cytotoxicity. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to the compound. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Lower the treatment concentration accordingly. 2. Ensure the final concentration of the vehicle in the cell culture medium is below a non-toxic level (typically ≤ 0.1%). 3. Consider using a different, more robust cell line for initial screening. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variability. 2. Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations. 3. Inconsistent Incubation Times: Variations in the duration of treatment can affect the outcome. | 1. Use cells within a consistent passage number range and ensure consistent seeding density and confluency at the time of treatment. 2. Calibrate pipettes regularly and use precise pipetting techniques. 3. Standardize the incubation time for all experiments. |
Data Presentation
Table 1: Hypothetical Efficacy of this compound in Different Cell Lines
| Cell Line | Measurement Assay | Efficacy Outcome (Compared to Vehicle Control) |
| CFBE41o- (F508del) | Iodide Efflux Assay | ~4-fold increase in CFTR function |
| Primary HBE (F508del/F508del) | Ussing Chamber | ~15% of wild-type CFTR function |
| BHK (F508del) | Western Blot (Band C/Band B ratio) | ~5-fold increase in mature CFTR |
Table 2: Hypothetical Dose-Response of this compound in CFBE41o- Cells
| Concentration (µM) | CFTR Function (% of Max Response) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 1 | 55 | 95 |
| 5 | 90 | 92 |
| 10 | 100 | 88 |
| 20 | 98 | 75 |
Experimental Protocols
Western Blotting for CFTR Maturation
This protocol is used to assess the extent to which this compound promotes the conversion of the immature, core-glycosylated form of CFTR (Band B) to the mature, complex-glycosylated form (Band C).[8]
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o- or BHK expressing F508del-CFTR) and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the ratio of Band C to Band B.
Iodide Efflux Assay for CFTR Function
This is a functional assay to measure CFTR-mediated chloride channel activity.[8]
-
Cell Preparation and Treatment: Plate cells (e.g., CFBE41o- or BHK expressing F508del-CFTR) in a 96-well plate and grow to confluence. Treat the cells with this compound or vehicle for 24-48 hours at 37°C.
-
Iodide Loading: Wash the cells with a chloride-free buffer and then load them with iodide by incubating in a buffer containing sodium iodide for 1 hour at 37°C.[8]
-
Efflux Measurement: Wash the cells to remove extracellular iodide. Stimulate CFTR-mediated iodide efflux by adding a buffer containing a cAMP agonist (e.g., forskolin).[8]
-
Detection: Measure the amount of iodide released into the extracellular medium over time using an iodide-selective electrode or a fluorescence-based sensor. The rate of iodide efflux is proportional to CFTR channel activity.[8]
Ussing Chamber Assay for Ion Transport
This is the gold standard electrophysiological technique for measuring ion transport across epithelial monolayers.[8]
-
Cell Culture: Grow primary human bronchial epithelial cells on permeable supports until they are fully differentiated and form a polarized monolayer.
-
Treatment: Treat the cell monolayers with this compound or vehicle for 24-48 hours.
-
Measurement: Mount the permeable supports in an Ussing chamber. Measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Pharmacological Profile: Sequentially add an ENaC inhibitor (e.g., amiloride), a cAMP agonist (e.g., forskolin) to stimulate CFTR, a CFTR potentiator (e.g., genistein (B1671435) or ivacaftor), and finally a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.[10]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. cff.org [cff.org]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Additive Effects of CFTR Correctors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the additive effects of "CFTR corrector 15" (C15), also known as corr-2b, with other CFTR correctors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C15/corr-2b) and what is its mechanism of action?
A1: this compound (C15), also referred to as corr-2b, is a dual-acting small molecule identified as a CFTR corrector.[1] Its primary mechanism is to aid in the proper folding of mutant CFTR protein, particularly the F508del mutation, thereby increasing its trafficking to the cell surface. However, studies have shown that its effect on enhancing the plasma membrane density of F508del-CFTR variants is only slight.[1]
Q2: What are the expected additive or synergistic effects of C15 when used in combination with other correctors like VX-809 (lumacaftor) or VX-661 (tezacaftor)?
A2: Based on available data, C15 (corr-2b) demonstrates minimal additive effects when combined with other classes of correctors.[1] While combining correctors that target different structural defects of the CFTR protein can lead to synergistic rescue of its function, C15's contribution to this effect appears to be limited.[1] Researchers should not expect a significant enhancement of CFTR function when combining C15 with correctors like VX-809 or VX-661.
Q3: Are there analogs of C15 (corr-2b) with better performance?
A3: Research has been conducted on analogs of corr-2b. Some of these analogs have shown improved corrector activity or a better ability to enhance the forskolin-induced response of F508del-CFTR compared to the original corr-2b compound.
Quantitative Data Summary
The following tables summarize the limited quantitative data available for this compound (corr-2b) and the general efficacy of other corrector combinations for context.
Table 1: Efficacy of this compound (corr-2b) on F508del-CFTR
| Corrector | Cell Line | Assay | Efficacy Outcome | Reference |
| C15 (corr-2b) | Not specified | Plasma Membrane Density | Slight enhancement | [1] |
Table 2: Example of Additive Efficacy with Other Corrector Combinations (for comparison)
| Corrector Combination | Cell Line | Assay | Efficacy Outcome (% of Wild-Type Function) |
| VX-809 + Class II Corrector | CFBE41o- | Apical Cl- Current | ~10% |
| VX-809 + Glycerol | CFBE41o- | Plasma Membrane Density | 30-50% |
| Class I + Class II + Glycerol | CFBE41o- | Plasma Membrane Density | ~10% of WT level |
Experimental Protocols
Ussing Chamber Assay
This electrophysiological technique measures ion transport across epithelial cell monolayers, providing a functional readout of CFTR channel activity.
Materials:
-
Polarized epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) grown on permeable supports.
-
Ussing chamber system.
-
Krebs-Bicarbonate Ringer (KBR) solution.
-
CFTR modulators (correctors, potentiators).
-
Forskolin (B1673556) (cAMP agonist).
-
CFTR inhibitor (e.g., CFTRinh-172).
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed. Treat cells with CFTR correctors for 24-48 hours prior to the experiment.
-
Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and gassed (95% O2 / 5% CO2) KBR solution.
-
Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add an ENaC inhibitor (e.g., amiloride) to the apical chamber to block sodium transport.
-
CFTR Activation: Add a cAMP agonist (e.g., forskolin) to the basolateral chamber to activate CFTR.
-
Potentiation: Add a CFTR potentiator to the apical chamber to maximize channel opening.
-
Inhibition: Add a CFTR-specific inhibitor to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Record the changes in Isc throughout the experiment. The magnitude of the forskolin-stimulated and inhibitor-sensitive current reflects CFTR function.
Iodide Efflux Assay
This fluorescence-based assay measures the rate of iodide efflux from cells, which is proportional to CFTR channel activity.
Materials:
-
Cells expressing the halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Iodide-containing and iodide-free buffers.
-
CFTR modulators.
-
Forskolin.
-
Plate reader capable of fluorescence measurements.
Procedure:
-
Cell Plating and Treatment: Plate YFP-expressing cells in a multi-well plate and treat with CFTR correctors for 24 hours.
-
Iodide Loading: Wash the cells with an iodide-free buffer and then incubate with an iodide-containing buffer to load the cells with iodide.
-
Baseline Measurement: Wash away extracellular iodide and measure the baseline YFP fluorescence.
-
CFTR Activation and Efflux: Add an iodide-free buffer containing a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated iodide efflux.
-
Fluorescence Monitoring: Monitor the change in YFP fluorescence over time. As iodide leaves the cell, the quenching of YFP decreases, leading to an increase in fluorescence.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the CFTR channel activity.
Troubleshooting Guides
Ussing Chamber Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Noise in Baseline | - Poor electrode connection- Air bubbles in the agar (B569324) bridges or chamber- Electrical interference | - Ensure electrodes are properly chlorided and connected.- Carefully remove any air bubbles.- Ground the equipment properly and move away from sources of electrical noise. |
| Low Transepithelial Electrical Resistance (TEER) | - Incomplete cell monolayer- Damaged cell monolayer during mounting- Leaky seal in the chamber | - Ensure cells have reached full confluence before the experiment.- Handle the permeable supports with care.- Check the O-rings and ensure the support is clamped securely. |
| No Response to Forskolin | - Inactive forskolin solution- Low CFTR expression or function- Problems with the cell monolayer | - Prepare fresh forskolin solution.- Verify CFTR expression in the cell line.- Check the TEER to ensure monolayer integrity. |
Iodide Efflux Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Incomplete washing of extracellular iodide- Autofluorescence from cells or media | - Increase the number and duration of washes after iodide loading.- Use phenol (B47542) red-free media and subtract the background fluorescence from a mock-treated well. |
| Low Signal-to-Noise Ratio | - Low YFP expression- Inefficient iodide loading- Low CFTR activity | - Use a cell line with stable and high YFP expression.- Optimize the iodide loading time and concentration.- Ensure adequate stimulation with forskolin. |
| Inconsistent Results Between Wells | - Variation in cell number per well- Uneven washing or reagent addition | - Ensure even cell seeding.- Use a multichannel pipette or automated liquid handler for consistency. |
Signaling Pathways and Experimental Workflows
CFTR Protein Processing and Corrector Action
The following diagram illustrates the synthesis, folding, and trafficking of the CFTR protein, highlighting the points where different classes of correctors are thought to act.
Ussing Chamber Experimental Workflow
This diagram outlines the logical flow of a typical Ussing chamber experiment to assess CFTR function.
References
Technical Support Center: Synergistic Effects of CFTR Corrector 15 (Tezacaftor) and Potentiators
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CFTR corrector Tezacaftor (also known as VX-661 or C15) and its synergistic effects with CFTR potentiators like Ivacaftor (VX-770).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and cell-based assays involving Tezacaftor and potentiators.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no rescue of F508del-CFTR function observed. | 1. Suboptimal concentration of Tezacaftor. 2. Insufficient incubation time. 3. Inadequate potentiation. 4. Cell model variability. | 1. Perform a dose-response curve for Tezacaftor (typically 1-10 µM) to determine the optimal concentration for your cell line. 2. Ensure a sufficient incubation period for the corrector, typically 16-24 hours, to allow for synthesis and trafficking of the corrected CFTR protein. 3. Confirm the addition of a potentiator (e.g., Ivacaftor, typically 1-10 µM) during the functional assay to activate the corrected channels at the cell surface.[1] 4. Primary cells can have donor-to-donor variability. Ensure consistent cell culture conditions and consider screening multiple donors. For cell lines, ensure proper maintenance and passage number. |
| High background or off-target effects observed. | 1. Cytotoxicity at high concentrations. 2. Non-specific effects on cellular signaling. | 1. Determine the cytotoxic concentration (CC50) of Tezacaftor for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).[1] Work with concentrations well below the CC50. 2. Be aware of potential off-target effects, such as the modulation of intracellular calcium levels.[1] Include appropriate controls to distinguish CFTR-specific effects from off-target responses. |
| Inconsistent results between experiments. | 1. Reagent variability (e.g., compound stability, solvent effects). 2. Inconsistent cell culture conditions. 3. Prolonged co-exposure to potentiator leading to destabilization. | 1. Prepare fresh stock solutions of compounds in a suitable solvent like DMSO and store them in single-use aliquots to avoid freeze-thaw cycles.[2] Include a vehicle control (e.g., DMSO) in all experiments. 2. Standardize cell seeding density, passage number, and media composition. 3. Chronic co-exposure to some potentiators, like Ivacaftor, has been shown to reduce the amount of corrector-rescued CFTR.[3] Consider acute potentiator addition for functional assays after the corrector incubation period. |
| Difficulty translating in vitro results to primary cell models. | 1. Differentiation state of primary cells. 2. Lower expression levels of mutant CFTR. | 1. Ensure primary airway epithelial cells are well-differentiated by culturing at an air-liquid interface (ALI) for an adequate period. 2. Primary cells may have lower endogenous CFTR expression than engineered cell lines. Optimize assay sensitivity for these models. |
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of Tezacaftor (CFTR corrector 15)? Tezacaftor is a Type I CFTR folding corrector. It binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein, stabilizing it during biogenesis.[4] This action helps to prevent the premature degradation of misfolded CFTR mutants, such as F508del, thereby increasing the amount of protein that can be trafficked to the cell surface.[4]
-
Why is a potentiator needed in combination with Tezacaftor? While Tezacaftor increases the quantity of CFTR protein at the cell surface, the corrected channels often still have a gating defect (a reduced probability of being open).[5][6] A potentiator, such as Ivacaftor, is a compound that increases the channel open probability, thus "potentiating" the function of the corrector-rescued channels and leading to a greater overall increase in chloride transport.[5][6]
-
What is the synergistic effect of combining Tezacaftor and a potentiator? The synergy arises from addressing two distinct molecular defects of the F508del-CFTR protein. Tezacaftor addresses the processing and trafficking defect by increasing the number of channels at the cell surface, while the potentiator addresses the channel gating defect by increasing the activity of those channels. The combined effect on chloride transport is significantly greater than the effect of either compound alone.
Experimental Design & Protocols
-
What are common in vitro models for studying Tezacaftor and potentiators? Commonly used models include Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (CFBE) cells stably expressing F508del-CFTR.[5] Primary human bronchial epithelial (HBE) cells from individuals with cystic fibrosis are considered a more physiologically relevant model.[7][8]
-
What is a typical concentration range for Tezacaftor and Ivacaftor in cell-based assays? A common starting concentration for Tezacaftor is in the low micromolar range, typically between 1 µM and 5 µM.[2] For Ivacaftor, concentrations between 1 µM and 10 µM are frequently used for potentiation in functional assays. A dose-response curve is recommended to determine the optimal concentration for your specific experimental system.[2]
-
Are there known drug-drug interactions to be aware of in experimental design? Yes, Tezacaftor is a substrate of the cytochrome P450 enzyme CYP3A.[1] Co-administration with strong CYP3A inhibitors (e.g., itraconazole, ketoconazole) can significantly increase Tezacaftor's concentration, which may lead to off-target effects in your experiments.[9][10][11]
Quantitative Data Summary
The following tables summarize the clinical efficacy of Tezacaftor in combination with Ivacaftor from key clinical trials.
Table 1: Efficacy of Tezacaftor/Ivacaftor in Patients Homozygous for F508del-CFTR (Aged ≥12 years)
| Parameter | Tezacaftor/Ivacaftor | Placebo | Reference |
| Absolute Change in ppFEV1 | +4.0 percentage points | - | [12] |
| Absolute Change in Sweat Chloride | -9.5 mmol/L | - | [12] |
| Pulmonary Exacerbation Rate | 35% lower than placebo | - | [12] |
ppFEV1: percent predicted forced expiratory volume in one second.
Table 2: Efficacy of Tezacaftor/Ivacaftor in Patients Heterozygous for F508del-CFTR and a Residual Function Mutation (Aged ≥12 years)
| Parameter | Tezacaftor/Ivacaftor vs. Placebo | Ivacaftor vs. Placebo | Reference |
| Absolute Change in ppFEV1 | +6.8 percentage points | +4.7 percentage points | [13] |
| Absolute Change in CFQ-R Respiratory Domain Score | +11.1 points | +8.0 points | [13] |
CFQ-R: Cystic Fibrosis Questionnaire-Revised.
Experimental Protocols
1. Ussing Chamber Assay for CFTR Function in Primary HBE Cells
This protocol measures CFTR-mediated chloride secretion across a polarized epithelial monolayer.
-
Cell Culture: Culture primary HBE cells on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 21 days to achieve a well-differentiated, polarized monolayer.
-
Corrector Treatment: Incubate the cells with Tezacaftor (e.g., 3 µM in the basolateral medium) for 24 hours at 37°C.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate buffers (e.g., Krebs-bicarbonate Ringer). Maintain at 37°C and bubble with 95% O2/5% CO2.
-
Measurement:
-
Clamp the voltage across the epithelium to 0 mV and measure the short-circuit current (Isc).
-
To inhibit sodium absorption, add a blocker of the epithelial sodium channel (ENaC), such as amiloride (B1667095) (100 µM), to the apical side.
-
To stimulate CFTR, add a cAMP agonist, such as forskolin (B1673556) (10 µM), to the basolateral side.
-
To potentiate the corrected CFTR channels, add Ivacaftor (e.g., 1 µM) to the apical side.
-
To inhibit CFTR-specific current, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical side at the end of the experiment.
-
-
Data Analysis: The change in Isc after the addition of the CFTR inhibitor represents the CFTR-mediated chloride current.
2. YFP-Halide Quenching Assay for CFTR Function
This is a cell-based, high-throughput screening assay to measure CFTR-dependent halide influx.[5]
-
Cell Line: Use a cell line (e.g., FRT or CFBE) co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Corrector Treatment: Plate cells in a 96- or 384-well plate. Incubate with Tezacaftor for 16-24 hours at 37°C to allow for correction.
-
Assay Procedure:
-
Wash the cells with a chloride-free buffer (e.g., replacing Cl- with NO3-).
-
Add a stimulation cocktail containing a cAMP agonist (e.g., forskolin) and a potentiator (e.g., Ivacaftor) to the wells.
-
Place the plate in a fluorescence plate reader.
-
Inject an iodide-containing buffer into the wells.
-
-
Data Analysis: The rate of YFP fluorescence quenching upon iodide influx is proportional to the CFTR channel activity.
Visualizations
Caption: Mechanism of synergistic action of Tezacaftor and Ivacaftor.
Caption: General workflow for assessing corrector and potentiator synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Treatment of Polarized Cystic Fibrosis Airway Cells With HGF Prevents VX-661-Rescued F508del-CFTR Destabilization Caused by Prolonged Co-exposure to VX-770 [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid therapeutic advances in CFTR modulator science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 9. Pharmacokinetic and Drug–Drug Interaction Profiles of the Combination of Tezacaftor/Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Drug-Drug Interaction Profiles of the Combination of Tezacaftor/Ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tezacaftor-ivacaftor combo shows promise in cystic fibrosis | MDedge [mdedge.com]
Technical Support Center: Optimizing CFTR Correction with Tezacaftor (VX-661)
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cystic fibrosis transmembrane conductance regulator (CFTR) protein and the use of "CFTR corrector 15," also known as Tezacaftor (VX-661). This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address the modest efficacy of Tezacaftor when used as a monotherapy and to guide strategies for enhancing its corrective potential.
Frequently Asked Questions (FAQs)
Q1: What is Tezacaftor (VX-661) and how does it work?
Tezacaftor is a small molecule classified as a Type 1 CFTR corrector.[1] Its primary mechanism of action is to bind to the first transmembrane domain (TMD1) of the CFTR protein, stabilizing it during its biogenesis in the endoplasmic reticulum.[2][3] This stabilization helps to prevent the premature degradation of mutated CFTR, particularly the F508del mutation, allowing more of the protein to be properly folded and trafficked to the cell surface.[4][5][6]
Q2: Why is the efficacy of Tezacaftor monotherapy considered modest?
While Tezacaftor aids in the trafficking of the F508del-CFTR protein to the cell membrane, it does not fully restore its function.[6] The F508del mutation leads to multiple defects, including improper protein folding (a class II mutation) and defective channel gating (a class III defect).[6] Tezacaftor primarily addresses the folding and trafficking defect.[1] The small amount of corrected F508del-CFTR that reaches the cell surface still exhibits abnormal channel gating, limiting overall chloride ion transport.[6] Clinical trial data from a phase 2 study showed that while Tezacaftor monotherapy did result in some improvement in lung function, the effects were variable and not statistically significant across all dose groups.
Q3: How can the efficacy of Tezacaftor be improved?
The efficacy of Tezacaftor is significantly enhanced through combination therapy with other CFTR modulators that have complementary mechanisms of action.[1][7] The most common strategies include:
-
Combination with a CFTR Potentiator: Potentiators, such as Ivacaftor (VX-770), work by increasing the channel open probability (gating) of the CFTR protein at the cell surface.[4][6] By combining Tezacaftor (a corrector) with Ivacaftor (a potentiator), both the amount of CFTR at the cell surface and its functional activity are improved, leading to a synergistic effect on chloride transport.[4][8]
-
Triple Combination Therapy: For patients with at least one F508del mutation, the triple combination of two different correctors, Elexacaftor (VX-445) and Tezacaftor (VX-661), with the potentiator Ivacaftor (VX-770) has shown remarkable efficacy.[7][9][10] Elexacaftor is a type III corrector that acts via a different mechanism than Tezacaftor, and together they provide a more robust rescue of F508del-CFTR processing and trafficking.[1][11]
Troubleshooting Guide
Problem: Inconsistent or low levels of F508del-CFTR correction observed in vitro with Tezacaftor alone.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of Tezacaftor for your specific cell line or model system. A typical starting concentration for in vitro studies is around 2 µM.[4] |
| Insufficient Incubation Time | Ensure a sufficient incubation period for Tezacaftor to exert its corrective effect. A 24-hour incubation is a common starting point for in vitro experiments.[4][5] |
| Cell Line Variability | The expression levels and processing of F508del-CFTR can vary between different cell lines (e.g., HEK293, CFBE). Ensure your cell line is a suitable model for studying CFTR correction. |
| Modest Monotherapy Effect | As established, Tezacaftor alone has modest efficacy. For a more robust response, consider co-treatment with a CFTR potentiator like Ivacaftor or a second corrector like Elexacaftor. |
Problem: Difficulty in assessing the functional rescue of CFTR after Tezacaftor treatment.
| Possible Cause | Suggested Solution |
| Insensitive Functional Assay | Ensure the functional assay you are using is sensitive enough to detect modest changes in CFTR function. The Ussing chamber assay is considered a gold standard for measuring ion transport across epithelial monolayers.[12] The forskolin-induced swelling (FIS) assay in intestinal organoids is another sensitive method.[13] |
| Incorrect Assay Conditions | Optimize the conditions for your functional assay, including the concentration of CFTR activators (e.g., forskolin) and the composition of the assay buffers. |
| Lack of a Potentiator | The function of the corrected F508del-CFTR at the cell surface is still impaired. Including a potentiator like Ivacaftor in your functional assay will amplify the signal from the corrected channels, making the effect of Tezacaftor more readily detectable. |
Data Presentation: Efficacy of Tezacaftor Alone and in Combination
The following tables summarize key quantitative data from clinical trials, demonstrating the enhanced efficacy of Tezacaftor in combination therapies.
Table 1: Change in Lung Function (ppFEV1) in Patients Homozygous for F508del Mutation
| Treatment | Absolute Change in ppFEV1 from Baseline | Source |
| Tezacaftor Monotherapy (100 mg) | Variable, not statistically significant | |
| Tezacaftor (100 mg) + Ivacaftor (150 mg) | 4.0 percentage points | [14] |
| Elexacaftor + Tezacaftor + Ivacaftor | 10.0 percentage points (vs. Tezacaftor/Ivacaftor) | [15] |
Table 2: Change in Sweat Chloride in Patients Homozygous for F508del Mutation
| Treatment | Absolute Change in Sweat Chloride from Baseline (mmol/L) | Source |
| Tezacaftor Monotherapy | Modest and variable decreases | |
| Tezacaftor (100 mg) + Ivacaftor (150 mg) | -6.04 mmol/L | [16] |
| Elexacaftor + Tezacaftor + Ivacaftor | -41.8 mmol/L (in patients with one F508del mutation) | [17] |
Experimental Protocols
Western Blotting for CFTR Protein Maturation
Objective: To assess the effect of Tezacaftor on the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) are separated by SDS-PAGE. An increase in the Band C/Band B ratio indicates improved protein trafficking.[12]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., CFBE41o-) and allow them to reach desired confluency. Treat cells with Tezacaftor (e.g., 2 µM) or vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against CFTR.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for Band B and Band C to determine the maturation ratio.
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure CFTR-mediated chloride transport across a polarized epithelial cell monolayer. This is a direct functional assessment of CFTR activity.[12]
Methodology:
-
Cell Culture: Grow polarized epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
-
Treatment: Treat the cells with Tezacaftor or vehicle control for 24 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate Ringer's solutions. Maintain temperature and oxygenation.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Sequentially add the following drugs and record the change in Isc:
-
Amiloride: To block the epithelial sodium channel (ENaC).
-
Forskolin: To activate CFTR through cAMP stimulation.
-
Ivacaftor (optional but recommended): To potentiate the activity of corrected CFTR channels.
-
CFTR inhibitor (e.g., CFTRinh-172): To confirm that the observed current is CFTR-specific.
-
-
-
Data Analysis: Calculate the change in Isc in response to each drug to quantify CFTR-mediated chloride secretion.
Mandatory Visualizations
Caption: CFTR protein processing pathway and points of intervention for Tezacaftor and Ivacaftor.
Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.
Caption: Logical relationship demonstrating the synergistic effect of combination therapy over monotherapy.
References
- 1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. miragenews.com [miragenews.com]
- 9. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elexacaftor–Tezacaftor–Ivacaftor Therapy for Cystic Fibrosis Patients with The F508del/Unknown Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cff.org [cff.org]
- 13. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of CFTR Corrector 15 (VX-661/Tezacaftor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CFTR Corrector 15 (VX-661/Tezacaftor) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VX-661/Tezacaftor) and how does it work?
A1: this compound, also known as VX-661 or Tezacaftor (B612225), is a small molecule designed to address defects in the cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by specific mutations, most notably the F508del mutation. This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface. Tezacaftor acts as a corrector by facilitating the proper folding of the F508del-CFTR protein, allowing it to navigate the cell's quality control systems and be transported to the plasma membrane where it can function as a chloride channel.[1][2]
Q2: What are the common in vivo delivery methods for Tezacaftor in animal models?
A2: The most common route of administration for Tezacaftor in preclinical animal studies, such as those involving rats and mice, is oral gavage. Intraperitoneal (IP) injection is another potential route, though less commonly reported for this specific compound in the available literature. The choice of administration route can influence the pharmacokinetic profile of the compound.
Q3: What vehicle formulations are recommended for in vivo administration of Tezacaftor?
A3: Tezacaftor is a hydrophobic molecule and requires a specific vehicle for solubilization. For oral gavage, a common formulation is a suspension or solution in a mixture of solvents. One recommended vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another formulation used in toxicology studies is 0.5% methylcellulose (B11928114) and 0.5% sodium lauryl sulfate (B86663) in deionized water.[3] For intraperitoneal injections, a vehicle that minimizes precipitation upon contact with aqueous physiological fluids is crucial. A formulation containing DMSO, PEG, and Tween-80, similar to the oral gavage vehicle but optimized for IP administration, can be considered.
Q4: Should Tezacaftor be used alone or in combination with other CFTR modulators in in vivo studies?
A4: While Tezacaftor as a single agent can show some corrective activity, its efficacy is significantly enhanced when used in combination with a CFTR potentiator, such as Ivacaftor (B1684365) (VX-770). The corrector (Tezacaftor) increases the amount of CFTR protein at the cell surface, and the potentiator (Ivacaftor) increases the channel's opening probability.[4] More recent therapeutic strategies utilize a combination of two correctors (Tezacaftor and Elexacaftor) and one potentiator (Ivacaftor) for a synergistic effect.[5][6]
Q5: What are some key endpoint measurements to assess the efficacy of Tezacaftor in in vivo CF models?
A5: Key efficacy endpoints in preclinical CF animal models include:
-
Nasal Potential Difference (NPD): This electrophysiological measurement assesses ion transport across the nasal epithelium and is a direct indicator of CFTR function in vivo.
-
Sweat Chloride Measurement: In animal models that exhibit a sweat phenotype, measuring sweat chloride concentration is a translatable biomarker of CFTR activity.
-
Intestinal Current Measurements (ICM): This ex vivo technique uses intestinal tissue from treated animals to measure CFTR-mediated chloride secretion in an Ussing chamber.
-
Histopathological Analysis: Examination of tissues from organs affected by CF (e.g., lungs, pancreas, intestine) can reveal improvements in morphology and inflammation following treatment.
-
Biomarker Analysis: Measurement of inflammatory markers in bronchoalveolar lavage fluid or other biological samples can indicate a reduction in the inflammatory response associated with CF.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Tezacaftor in Dosing Solution | - Improper solvent ratio. - Low temperature of the vehicle. - Contamination of the stock solution. | - Ensure the vehicle components are mixed in the correct order and proportions. Gentle warming and sonication can aid dissolution. - Prepare dosing solutions fresh daily. - Use high-purity, anhydrous solvents. |
| Animal Distress During or After Oral Gavage | - Improper gavage technique leading to esophageal or tracheal injury. - High volume of administration. - Vehicle intolerance. | - Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Adhere to recommended maximum gavage volumes for the species and weight. - Conduct a vehicle tolerability study with a control group receiving only the vehicle to assess for any adverse effects. |
| Inconsistent or Lack of Efficacy | - Inadequate dosing or bioavailability. - Degradation of the compound. - Incorrect animal model for the specific CFTR mutation. - Lack of a potentiator in the treatment regimen. | - Perform a pilot pharmacokinetic study to determine the optimal dose and dosing frequency. - Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C) and fresh preparation of dosing solutions. - Verify that the animal model expresses a CFTR mutation that is responsive to Tezacaftor. - Co-administer with a CFTR potentiator like Ivacaftor for optimal efficacy. |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | - Compound toxicity at the administered dose. - Vehicle-related toxicity. - Off-target effects of the compound. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[7] - As mentioned, run a vehicle-only control group. - Monitor animals closely for clinical signs. Preclinical toxicology studies have noted decreased body weight and gastrointestinal findings in rats and dogs. Cataracts have been observed in juvenile rats.[3] |
| Variability in Intraperitoneal (IP) Injections | - Misinjection into the gut, abdominal fat, or subcutaneous tissue. - Peritonitis due to non-sterile technique. | - Ensure proper restraint and injection technique, targeting the lower right abdominal quadrant to avoid the cecum.[5][8] - Use sterile injection solutions and aseptic technique.[5][8] - Consider a two-person injection technique for better animal restraint.[8] |
Data Presentation
Preclinical Pharmacokinetic and Toxicology Summary of Tezacaftor (VX-661)
| Parameter | Species | Details | Reference |
| Metabolism | Human, Rat, Dog | Major metabolites identified as M1, M2, and M5. M1 is pharmacologically active. | [3] |
| General Toxicology | Rat, Dog | Primary findings included decreased body weight and dilated lymphatics in the gastrointestinal tract. | [3] |
| Reproductive Toxicology | Rat, Rabbit | Maternal toxicity (reduced body weight) observed at high doses. No effects on fertility and not teratogenic. Reduced pup weights and developmental delays in rat pups. | [3] |
| Carcinogenicity | Not specified | No findings of concern in carcinogenicity studies. | [3] |
| Safety Pharmacology | Not specified | Delayed gastric emptying observed, with no effects on intestinal transit. No adverse effects on central nervous, cardiovascular, or respiratory systems. | [3] |
| Juvenile Toxicology | Rat | Cataracts were observed in a study in juvenile rats. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Tezacaftor in Mice
1. Materials:
-
Tezacaftor (VX-661) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip for mice)
-
Syringes (1 mL)
2. Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile tube, add the required volume of DMSO.
-
Add the required volume of PEG300 and mix thoroughly.
-
Add the required volume of Tween-80 and vortex to ensure a homogenous mixture.
-
Add the sterile saline to reach the final volume and mix well.
3. Dosing Solution Preparation (Example for a 10 mg/kg dose):
-
Calculate the total volume of dosing solution needed based on the number of animals and a dosing volume of 10 mL/kg. For a 25g mouse, the volume would be 0.25 mL.
-
Weigh the required amount of Tezacaftor powder.
-
Dissolve the Tezacaftor in the pre-calculated volume of DMSO.
-
Add the PEG300, Tween-80, and saline in the correct proportions as described in the vehicle preparation.
-
Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Prepare the dosing solution fresh each day of the study.
4. Administration Procedure:
-
Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent head movement.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Introduce the gavage needle into the side of the mouth and gently advance it along the esophagus.
-
If any resistance is met, withdraw the needle and reposition.
-
Once the needle is in the stomach, slowly administer the dosing solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
Protocol 2: Intraperitoneal (IP) Injection of Tezacaftor in Mice
1. Materials:
-
Tezacaftor (VX-661) powder
-
Vehicle components (as described in Protocol 1, or an alternative validated for IP use)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
2. Dosing Solution Preparation:
-
Prepare the dosing solution as described in Protocol 1. Ensure the final concentration of DMSO is as low as possible, ideally below 10%, to minimize peritoneal irritation.
3. Administration Procedure:
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards at approximately a 30-degree angle to move the abdominal organs away from the injection site.[5]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5][8]
-
Insert the sterile needle, bevel up, at a 10-30 degree angle into the peritoneal cavity.[5]
-
Gently aspirate to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe.
-
If aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of pain, distress, or abdominal swelling.
Mandatory Visualizations
CFTR Protein Processing and Trafficking Pathway
Caption: Mechanism of Tezacaftor (VX-661) in correcting F508del-CFTR protein folding and trafficking.
Experimental Workflow for In Vivo Efficacy Testing of Tezacaftor
Caption: General experimental workflow for evaluating Tezacaftor efficacy in a preclinical CF animal model.
References
- 1. cff.org [cff.org]
- 2. apexbt.com [apexbt.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A phase 3 study of tezacaftor in combination with ivacaftor in children aged 6 through 11 years with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Troubleshooting Experimental Variability with CFTR Corrector 15 (VX-661/Tezacaftor)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CFTR corrector 15 (VX-661/Tezacaftor). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VX-661/Tezacaftor) and how does it work?
A1: VX-661 (Tezacaftor) is a small molecule classified as a Type I cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Its primary mechanism of action is to facilitate the proper folding and trafficking of mutant CFTR protein, particularly the F508del variant, from the endoplasmic reticulum (ER) to the cell surface. By increasing the amount of CFTR protein at the plasma membrane, it helps to restore chloride channel function. It is often used in combination with other correctors, like Elexacaftor (B607289) (VX-445), and a potentiator, such as Ivacaftor (VX-770), for a synergistic effect.
Q2: What are the common experimental assays used to evaluate the efficacy of VX-661?
A2: The most common assays to assess the efficacy of VX-661 include:
-
Western Blotting: To visualize the correction of the CFTR protein's glycosylation state.
-
Ussing Chamber/Short-Circuit Current (Isc) Measurement: To measure the function of the corrected CFTR channel in polarized epithelial cells.
-
Forskolin-Induced Swelling (FIS) Assay: A functional assay in intestinal organoids to quantify CFTR-dependent fluid secretion.
Q3: What level of F508del-CFTR correction can I expect with VX-661?
A3: The level of correction is highly dependent on the experimental model, the specific CFTR mutation, and whether VX-661 is used alone or in combination with other modulators. In some in vitro models, the combination of VX-661 and VX-445 has been shown to restore F508del-CFTR plasma membrane density to approximately 45% of wild-type levels and function to around 62-90% of wild-type when combined with a potentiator.[1][2] Significant variability between different patient-derived cells is expected.
Q4: Are there any known off-target effects of VX-661 that could influence my experimental results?
A4: Yes, VX-661 has been shown to induce the mobilization of intracellular calcium, likely through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3] This effect is independent of CFTR and can influence various calcium-dependent signaling pathways, which could be a source of unexpected experimental outcomes.[3][4]
Troubleshooting Guides
Western Blotting for CFTR Correction
Issue: Low or no signal for the mature, complex-glycosylated CFTR band (Band C).
| Possible Cause | Troubleshooting Steps |
| Inefficient Correction | - Confirm the concentration and incubation time of VX-661. A typical starting concentration is 3 µM for 24 hours. - Ensure the cell model is responsive to VX-661. - Consider co-treatment with other correctors (e.g., VX-445) to enhance correction. |
| Poor Protein Extraction | - Use a lysis buffer optimized for membrane proteins. - Ensure complete cell lysis and protein solubilization. |
| Suboptimal Gel Electrophoresis | - Use a low percentage acrylamide (B121943) gel (e.g., 6-8%) or a gradient gel (e.g., 4-15%) to better resolve high molecular weight proteins like CFTR.[5] - Load a sufficient amount of protein (20-30 µg for cell lysates).[6] |
| Inefficient Protein Transfer | - Optimize transfer conditions for large proteins. A wet transfer system overnight at 4°C is often recommended. - For semi-dry transfers, ensure sufficient transfer time.[5] - Use a nitrocellulose membrane, which has shown good results for CFTR.[5][7][8] |
| Ineffective Antibody Binding | - Use a combination of highly specific monoclonal antibodies against different CFTR epitopes to enhance signal detection.[9] - Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[5] - Use a blocking buffer that does not mask the epitope (e.g., 5% non-fat dry milk in TBS-T).[6] |
Issue: High background on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase blocking time to at least 1 hour at room temperature.[6] - Use a different blocking agent (e.g., bovine serum albumin) if non-specific binding persists. |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Inadequate Washing | - Increase the number and duration of washes after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBS-T).[6] |
| Contaminated Buffers or Equipment | - Prepare fresh buffers and ensure all equipment is clean. |
Ussing Chamber/Short-Circuit Current (Isc) Measurements
Issue: No significant increase in forskolin-stimulated Isc after VX-661 treatment.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Polarization and Tight Junction Formation | - Verify the transepithelial electrical resistance (TEER) to ensure a confluent and well-polarized monolayer before starting the experiment. - Optimize cell culture conditions (e.g., media, supplements, time at air-liquid interface). |
| Low CFTR Expression or Function in the Cell Model | - Confirm that the chosen cell line or primary cells express the target CFTR mutant and are known to be responsive to correctors. - For primary cells, significant donor-to-donor variability is expected. |
| Suboptimal Drug Concentrations or Incubation Times | - Perform a dose-response curve for VX-661 to determine the optimal concentration for your cell model. - Ensure sufficient pre-incubation time with the corrector (typically 24 hours). |
| Issues with Ussing Chamber Setup | - Check for leaks in the chamber and ensure proper sealing of the cell culture insert. - Calibrate the electrodes and ensure the bridge solution is fresh. - Maintain a constant temperature (37°C) and bubbling with 5% CO2/95% O2. |
| Compound Adsorption to Plasticware | - Some compounds, like potentiators, can adsorb to the plastic of the Ussing chamber.[10] Thoroughly wash chambers between experiments. |
Forskolin-Induced Swelling (FIS) Assay in Organoids
Issue: High variability in organoid swelling between wells and experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Organoid Size and Number | - Carefully control the number and size of organoids seeded per well. - Use automated image analysis software to quantify swelling to reduce user bias. |
| Variable Matrigel/Basement Membrane Matrix Domes | - Ensure consistent volume and placement of the matrix dome in each well. - Avoid introducing bubbles into the matrix. |
| Incomplete Media Exchange | - Be gentle but thorough when changing media to ensure complete replacement without disturbing the organoids. |
| Phototoxicity from Imaging | - Minimize light exposure during time-lapse imaging to avoid damaging the organoids. - Use the lowest effective laser power and exposure time. |
| Edge Effects in the Plate | - Avoid using the outer wells of the 96-well plate, which are more prone to evaporation and temperature fluctuations. |
Quantitative Data Summary
The following tables summarize the expected efficacy of VX-661 (Tezacaftor) from in vitro studies. Note that results can vary significantly between different cell models and experimental conditions.
Table 1: F508del-CFTR Correction Efficacy of VX-661 in Combination with VX-445 (Elexacaftor)
| Cell Model | Measurement | Efficacy (% of Wild-Type) | Reference |
| CFBE41o- cells | Plasma Membrane Density | ~45% | [1][2] |
| CFBE41o- cells | Short-Circuit Current (Isc) | ~90% (with potentiator) | [2] |
| Human Nasal Epithelial (HNE) cells | Short-Circuit Current (Isc) | ~62% (with potentiator) | [1][11] |
Table 2: Clinical Trial Data for Tezacaftor (B612225)/Ivacaftor Combination Therapy
| Patient Population | Endpoint | Improvement | Reference |
| Homozygous for F508del | ppFEV1 | 4.0 percentage points | [12][13] |
| Homozygous for F508del | Sweat Chloride | -6.04 mmol/L | [12] |
| F508del/G551D Compound Heterozygous | ppFEV1 | 4.60 percentage points | [12] |
| F508del/G551D Compound Heterozygous | Sweat Chloride | -7.02 mmol/L | [12] |
Experimental Protocols
Western Blotting for CFTR Glycosylation
-
Cell Lysis: Lyse cells treated with VX-661 (e.g., 3 µM for 24 hours) or vehicle control in a suitable lysis buffer for membrane proteins (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 37°C for 15-30 minutes. Note: Do not boil CFTR samples as this can cause aggregation.
-
SDS-PAGE: Separate the protein lysates on a 6-8% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody or a cocktail of antibodies specific for CFTR overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The immature, core-glycosylated CFTR (Band B) will appear at a lower molecular weight than the mature, complex-glycosylated CFTR (Band C).
Forskolin-Induced Swelling (FIS) Assay
-
Organoid Seeding: Seed 30-80 intestinal organoids per well in a 96-well plate within a dome of basement membrane matrix.
-
Corrector Treatment: 24 hours prior to the assay, treat the organoids with VX-661 (e.g., 3 µM) or a vehicle control.
-
Assay Initiation: On the day of the assay, replace the culture medium with fresh medium containing forskolin (B1673556) (e.g., 5 µM) and a CFTR potentiator (e.g., 3 µM Ivacaftor).
-
Image Acquisition: Acquire baseline images (t=0) and then capture images at regular intervals (e.g., every 15-30 minutes) for 1-2 hours using an automated imaging system.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time relative to the baseline. The area under the curve (AUC) is typically calculated to represent the total swelling response.
Visualizations
Caption: CFTR protein processing, trafficking, and the site of action for VX-661.
Caption: A typical experimental workflow for evaluating the efficacy of VX-661.
Caption: A logical flowchart for troubleshooting experimental variability with VX-661.
References
- 1. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]
- 10. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 11. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 12. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with two F508del-CFTR mutations | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
Validation & Comparative
A Comparative Guide to CFTR Corrector Efficacy: Compound 4172 vs. Lumacaftor (VX-809)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CFTR corrector compound 4172 and lumacaftor (B1684366) (VX-809) in rescuing the function of the most common cystic fibrosis-causing mutant, F508del-CFTR. The data presented herein is derived from in vitro studies and highlights the differential mechanisms of action and the potential for synergistic effects between these two classes of correctors.
Introduction to CFTR Correctors
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride ion transport at the cell surface. CFTR correctors are small molecules designed to rescue the trafficking of misfolded CFTR to the plasma membrane.
Lumacaftor (VX-809) is a first-generation CFTR corrector that has been clinically approved in combination with a potentiator (ivacaftor). It is classified as a Type I corrector , which acts by stabilizing the first membrane-spanning domain (MSD1) of the CFTR protein, thereby improving its folding and trafficking.
CFTR corrector 15 (Compound 4172) is a research compound identified as a putative Type III corrector . Its mechanism of action is believed to involve the stabilization of the first nucleotide-binding domain (NBD1), a different target site than that of lumacaftor.
Comparative Efficacy Data
The following tables summarize the quantitative data from key in vitro experiments comparing the efficacy of lumacaftor alone to the combination of compound 4172 and lumacaftor in rescuing F508del-CFTR. The data consistently demonstrates a significant synergistic effect when both correctors are used in combination.
Table 1: Rescue of F508del-CFTR Maturation in CFBE41o- Cells
| Treatment | Corrector Concentration | Mature CFTR (Band C) (% of Wild-Type) | Immature CFTR (Band B) (% of Wild-Type) |
| DMSO (Vehicle) | - | ~5% | ~25% |
| Lumacaftor (VX-809) | 3 µM | ~15% | ~30% |
| Compound 4172 + Lumacaftor | 10 µM + 3 µM | ~47% | ~60% |
Data adapted from Veit et al., 2020. This study highlights that the combination of compound 4172 and lumacaftor leads to a more than three-fold increase in the mature, functional form of the F508del-CFTR protein compared to lumacaftor alone.
Table 2: Rescue of F508del-CFTR Plasma Membrane Density in CFBE41o- Cells
| Treatment | Corrector Concentration | F508del-CFTR at Plasma Membrane (% of Wild-Type) |
| DMSO (Vehicle) | - | ~10% |
| Lumacaftor (VX-809) | 3 µM | ~30% |
| Compound 4172 + Lumacaftor | 10 µM + 3 µM | ~76% |
Data adapted from Veit et al., 2020. This data indicates a significant increase in the amount of F508del-CFTR protein successfully trafficked to the cell surface with the combination therapy.
Table 3: Rescue of F508del-CFTR Function in Primary Human Bronchial Epithelial (HBE) Cells
| Treatment | Corrector Concentration | CFTR-dependent Short-Circuit Current (Isc) (% of Wild-Type) |
| DMSO (Vehicle) | - | ~6% |
| Lumacaftor (VX-809) | 3 µM | ~27% |
| Compound 4172 + Lumacaftor | 10 µM + 3 µM | ~37% |
Data adapted from Veit et al., 2020. These functional data from primary patient-derived cells confirm the superior efficacy of the combination in restoring chloride channel activity.
Experimental Protocols
Cell Culture and Corrector Treatment
-
Cell Line: Cystic Fibrosis Bronchial Epithelial cells homozygous for the F508del mutation (CFBE41o-).
-
Culture Conditions: Cells were maintained in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.
-
Primary Cells: Primary human bronchial epithelial (HBE) cells from F508del homozygous donors were cultured at an air-liquid interface.
-
Treatment: Cells were incubated with the indicated concentrations of lumacaftor (3 µM) and/or compound 4172 (10 µM) or DMSO vehicle for 24 hours at 37°C prior to analysis.
Immunoblotting for CFTR Maturation
-
Cell Lysis: After treatment, cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with a primary antibody specific for CFTR (e.g., clone 596). A loading control antibody (e.g., anti-GAPDH) was also used.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry was performed to quantify the intensity of the immature (Band B, ~150-160 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR.
Plasma Membrane Density ELISA
-
Cell Seeding: CFBE41o- cells were seeded in 96-well plates.
-
Treatment: Cells were treated with correctors as described above.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Antibody Incubation: Cells were incubated with a primary antibody recognizing an extracellular epitope of CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: A colorimetric substrate was added, and the absorbance was measured to quantify the amount of CFTR at the plasma membrane.
Short-Circuit Current (Isc) Measurements
-
Epithelial Monolayer Preparation: Primary HBE cells cultured on permeable supports were mounted in Ussing chambers.
-
Electrophysiological Recordings: The transepithelial voltage was clamped to 0 mV, and the short-circuit current was continuously recorded.
-
Pharmacological Stimulation: The following sequential additions were made to the apical and/or basolateral chambers:
-
Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) (10 µM, basolateral): To activate adenylate cyclase, increase intracellular cAMP, and stimulate CFTR.
-
Ivacaftor (VX-770, 1 µM, apical): A potentiator to maximize the opening of CFTR channels at the membrane.
-
CFTRinh-172 (10 µM, apical): A specific CFTR inhibitor to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and ivacaftor, which is inhibited by CFTRinh-172, represents the CFTR-mediated chloride current.
Visualizations
Caption: Workflow for assessing CFTR corrector efficacy.
Caption: Distinct binding sites of the correctors on CFTR.
Conclusion
The experimental data strongly suggest that this compound (compound 4172) and lumacaftor (VX-809) have distinct mechanisms of action that are complementary. While lumacaftor alone provides a modest rescue of F508del-CFTR, its combination with compound 4172 results in a synergistic and significantly more robust correction of the trafficking and functional defects of the mutant protein. These findings underscore the potential of combination therapies with correctors targeting different structural domains of the CFTR protein as a promising strategy for enhancing therapeutic efficacy in cystic fibrosis. Further investigation into the precise binding sites and the allosteric effects of these corrector combinations will be crucial for the rational design of next-generation CFTR modulators.
A Comparative Guide to CFTR Corrector 15 and Tezacaftor in F508del Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of "CFTR corrector 15" (also known as Compound 4172) and tezacaftor (B612225), two small molecules designed to correct the misprocessing of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation.[1][2] Both correctors aim to improve the conformational stability of the F508del-CFTR protein, facilitating its trafficking to the plasma membrane and thereby increasing its function as a chloride channel.[1][3][4]
Executive Summary
Preclinical data from in vitro studies using the human bronchial epithelial cell line CFBE41o- (homozygous for the F508del mutation) indicate that this compound (Compound 4172), particularly when used in combination with other correctors, demonstrates a significant ability to rescue the processing and trafficking of F508del-CFTR. While direct head-to-head comparisons with tezacaftor are limited in the public domain, available data on the efficacy of tezacaftor and a related type I corrector, lumacaftor (B1684366) (VX-809), allow for an indirect comparison. The data suggests that combination therapies involving Compound 4172 may achieve a level of F508del-CFTR correction that is a substantial percentage of wild-type levels. Tezacaftor is a well-established corrector that improves CFTR processing and trafficking, and its efficacy is well-documented in both preclinical and clinical settings, often in combination with a potentiator like ivacaftor.[5][6]
Data Presentation: In Vitro Efficacy in F508del Models
The following tables summarize the quantitative data on the efficacy of this compound (Compound 4172) and provide context with data on the related type I corrector, lumacaftor (VX-809), which shares a similar mechanism with tezacaftor. The data is derived from studies using the CFBE41o- cell line, a standard model for studying F508del-CFTR correction.
Table 1: Efficacy of this compound (Compound 4172) in Combination Therapies in CFBE41o- Cells [7]
| Corrector Combination | F508del-CFTR Plasma Membrane (PM) Density (% of Wild-Type) | Mature F508del-CFTR (Band C) (% of Wild-Type) |
| Compound 4172 + VX-809 (lumacaftor) | 76% | 47% |
| Compound 4172 + VX-809 + Corrector 3151 | ~100% | ~100% |
Table 2: Efficacy of Tezacaftor in Clinical F508del Models [8]
| Treatment | Change in Sweat Chloride (mmol/L) | Change in ppFEV1 (%) |
| Tezacaftor (100 mg) + Ivacaftor (150 mg) in F508del homozygous patients | -6.04 | +3.75 |
Note: Direct preclinical comparison data for tezacaftor in the same format as for Compound 4172 was not available in the searched literature. The clinical data for tezacaftor is provided for context.
Mechanism of Action and Signaling Pathways
The F508del mutation disrupts the normal folding pathway of the CFTR protein, leading to its recognition by the cellular quality control machinery in the endoplasmic reticulum and subsequent degradation.[1][9] CFTR correctors are designed to interact with the misfolded protein and stabilize its conformation, allowing it to bypass this quality control and traffic to the cell surface.
Tezacaftor is classified as a Type I corrector . It is understood to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing it at an early stage of biogenesis and facilitating its proper assembly.[10]
This compound (Compound 4172) is suggested to be a Type III corrector , acting on the nucleotide-binding domain 1 (NBD1) of the F508del-CFTR protein.[7] By stabilizing the mutated NBD1, it addresses a primary conformational defect caused by the F508del mutation.
The synergistic effect observed when combining different classes of correctors, such as a Type I (like tezacaftor or lumacaftor) and a Type III (like Compound 4172), suggests that they address different structural defects in the F508del-CFTR protein. This multi-pronged approach leads to a more complete rescue of the protein's folding and trafficking.
Experimental Protocols
The following are summaries of key experimental protocols used to generate the quantitative data presented in this guide.
Cell Culture
-
Cell Line: CFBE41o- human bronchial epithelial cells, which are homozygous for the F508del-CFTR mutation, are a standard model.
-
Culture Conditions: Cells are typically cultured on permeable supports to form polarized epithelial monolayers, which mimics the in vivo environment of the airways.
Western Blotting for CFTR Maturation
-
Objective: To quantify the amount of immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) F508del-CFTR. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking.[11]
-
Methodology:
-
CFBE41o- cells are treated with the corrector compounds (e.g., Compound 4172, tezacaftor, or combinations) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for CFTR to detect the different glycosylated forms.
-
Densitometry is used to quantify the intensity of Band B and Band C, allowing for a comparison of the mature CFTR levels between different treatment conditions. The results are often expressed as a percentage of the mature wild-type CFTR.[7]
-
Ussing Chamber Assay for CFTR Function (Chloride Transport)
-
Objective: To measure the ion transport function of CFTR at the plasma membrane. Increased chloride current in response to CFTR activators indicates successful rescue of the mutant protein.
-
Methodology:
-
Polarized CFBE41o- cell monolayers on permeable supports are mounted in an Ussing chamber.
-
The basolateral and apical sides of the monolayer are bathed in physiological solutions.
-
A voltage clamp is applied across the monolayer, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological agents are added sequentially to isolate and measure CFTR-dependent chloride secretion:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (or other cAMP agonists): Added to stimulate CFTR activity.
-
CFTR Potentiator (e.g., Genistein or Ivacaftor): Added to maximize the opening of the CFTR channels at the membrane.
-
CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is specific to CFTR.
-
-
The change in Isc in response to the CFTR activators and inhibitors is calculated to determine the level of functional CFTR rescue.
-
Conclusion
Both this compound (Compound 4172) and tezacaftor are promising small molecules for the correction of the F508del-CFTR defect. Preclinical evidence suggests that Compound 4172, especially in combination with other classes of correctors, can lead to a substantial rescue of the mature and functional F508del-CFTR protein, reaching levels comparable to wild-type CFTR in in vitro models.[7] Tezacaftor is a clinically validated Type I corrector that effectively improves the processing and trafficking of F508del-CFTR.[4][5] The distinct mechanisms of action of Type I and Type III correctors highlight the potential of combination therapies to achieve a more comprehensive and potent rescue of the F508del-CFTR protein. Further head-to-head preclinical and clinical studies will be necessary to fully elucidate the comparative efficacy of these and other novel corrector molecules.
References
- 1. CFTR: folding, misfolding and correcting the ΔF508 conformational defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Rescue of F508del-CFTR Using Small Molecule Correctors [frontiersin.org]
- 3. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided combination therapy to potently improve the function of mutant CFTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 10. The Cystic Fibrosis Airway Milieu Enhances Rescue of F508del in a Pre-Clinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to CFTR Modulator Therapies for Cystic Fibrosis
An Objective Analysis of Ivacaftor (B1684365) in Combination with Clinically Approved and Investigational Correctors
For researchers, scientists, and drug development professionals in the field of cystic fibrosis (CF), the advent of CFTR modulators has revolutionized treatment paradigms. This guide provides a comparative analysis of the performance of various CFTR corrector and potentiator combinations, with a special note on the preclinical compound "CFTR corrector 15." All quantitative data are summarized for direct comparison, and detailed methodologies for key experiments are provided to support reproducibility and further investigation.
Introduction to CFTR Modulation
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Mutations in the CFTR gene lead to a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and pancreas.
CFTR modulators are a class of drugs that target the underlying protein defect. They are broadly categorized as:
-
Correctors: These molecules aid in the proper folding and trafficking of the CFTR protein to the cell surface. This is particularly crucial for the most common CF mutation, F508del, where the protein is misfolded and degraded before it can reach the cell membrane.
-
Potentiators: These drugs increase the channel-opening probability (gating) of the CFTR protein that is already at the cell surface, thereby enhancing ion transport. Ivacaftor (VX-770) is the archetypal potentiator.
The combination of correctors and potentiators offers a synergistic approach to restoring CFTR function, especially for patients with the F508del mutation.
Note on "this compound" (Compound 4172)
Recent inquiries have focused on the investigational compound "this compound," also known as compound 4172. It is important to note that this is a preclinical compound , and as of this guide's publication, there is no publicly available experimental data evaluating its efficacy in combination with the potentiator ivacaftor.
Available research indicates that this compound has been investigated for its synergistic effects when used with other correctors, such as lumacaftor (B1684366) (VX-809) and tezacaftor (B612225) (VX-661), to repair the folding defect of the F508del-CFTR protein. Its development appears to be in the early stages, and it serves as a scaffold for the design of novel corrector analogs. Until preclinical and clinical data on a combination with ivacaftor become available, a direct comparison with approved therapies is not feasible.
Comparative Efficacy of Approved CFTR Modulator Combinations
The following tables summarize the clinical efficacy of the major FDA-approved CFTR modulator therapies. The data are derived from pivotal clinical trials and real-world observational studies. The primary endpoints for these studies are typically the absolute change from baseline in the percentage of predicted forced expiratory volume in one second (ppFEV1), a measure of lung function, and the absolute change from baseline in sweat chloride (SwCl) concentration, a direct biomarker of CFTR function.
Table 1: Efficacy of Triple-Combination Therapy in F508del Heterozygous Patients (F/MF Genotypes)
| Therapy | Study Population | Duration | Absolute Change in ppFEV1 (percentage points) | Absolute Change in Sweat Chloride (mmol/L) |
| Elexacaftor/Tezacaftor/Ivacaftor | Patients ≥12 years with one F508del mutation and one minimal function mutation | 24 weeks | +14.3 (vs. placebo) | -41.8 (vs. placebo) |
Data from a phase 3, randomized, double-blind, placebo-controlled trial.
Table 2: Efficacy of Corrector-Potentiator Combinations in F508del Homozygous Patients (F/F Genotype)
| Therapy | Study Population | Duration | Absolute Change in ppFEV1 (percentage points) | Absolute Change in Sweat Chloride (mmol/L) |
| Elexacaftor/Tezacaftor/Ivacaftor | Patients ≥12 years | 6 months (observational) | +9.76 | -41.7 |
| Tezacaftor/Ivacaftor | Patients ≥12 years | 24 weeks | +4.0 (vs. placebo) | -9.5 (vs. placebo) |
| Lumacaftor/Ivacaftor | Patients ≥6 years | 12 months (observational) | -0.3 (not statistically significant) | -18.5 |
Note: Direct comparison between studies should be made with caution due to differences in study design, duration, and patient populations.[1][2]
Table 3: Efficacy of Ivacaftor Monotherapy in Patients with Gating Mutations (e.g., G551D)
| Therapy | Study Population | Duration | Absolute Change in ppFEV1 (percentage points) | Absolute Change in Sweat Chloride (mmol/L) |
| Ivacaftor | Patients ≥6 years with at least one G551D mutation | 48 weeks | +10.6 (vs. placebo) | -48.1 (vs. placebo) |
Ivacaftor monotherapy is highly effective for patients with gating mutations, where the primary defect is in channel opening, not protein trafficking.[3]
Experimental Protocols
The evaluation of CFTR modulators relies on a combination of in vitro assays and rigorous clinical trials.
Ussing Chamber Assay for In Vitro CFTR Function
The Ussing chamber is a key in vitro tool used to measure ion transport across epithelial cell monolayers.[4] It is considered a gold standard for assessing the functional rescue of CFTR by modulator compounds in a preclinical setting.[4]
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until they form a polarized and differentiated monolayer with tight junctions.
-
Chamber Setup: The cell culture insert is mounted between two halves of a Ussing chamber, separating the apical and basolateral sides. Each side is filled with a physiological salt solution.
-
Electrophysiological Measurements: Voltage and current electrodes are placed in each chamber to measure the transepithelial voltage and apply a short-circuit current (Isc) to clamp the voltage at 0 mV. The Isc is a direct measure of net ion transport.
-
Assay Protocol:
-
Initially, the epithelial sodium channel (ENaC) is blocked with amiloride (B1667095) to isolate the chloride current.
-
CFTR is then activated by adding forskolin (B1673556) (to increase intracellular cAMP) and sometimes a phosphodiesterase inhibitor like IBMX.
-
The CFTR potentiator (e.g., ivacaftor) is added to the apical side to measure the potentiation of the activated CFTR channels.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-mediated.
-
-
Data Analysis: The change in Isc upon addition of the potentiator and inhibitor is calculated to quantify CFTR function and its rescue by the test compounds.
For corrector testing, cells are pre-incubated with the corrector compound (e.g., lumacaftor, tezacaftor) for a period (typically 24-48 hours) before being mounted in the Ussing chamber.[4]
Clinical Trial Design for CFTR Modulators
The clinical development of CFTR modulators typically follows a structured pathway of randomized, double-blind, placebo-controlled trials.[5][6]
Key Components:
-
Patient Population: Participants are selected based on their specific CFTR mutations (genotype), age, and baseline lung function (e.g., ppFEV1 between 40% and 90%).
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled design is the gold standard. A run-in period may be included to establish a stable baseline.
-
Intervention: Patients are randomized to receive either the investigational drug or a matching placebo for a defined period (e.g., 4 to 24 weeks).
-
Primary Endpoints:
-
Absolute change in ppFEV1 from baseline: This is a key measure of clinical efficacy in terms of lung function.
-
Absolute change in sweat chloride concentration from baseline: This serves as a biomarker of CFTR protein function restoration.
-
-
Secondary Endpoints: These often include:
-
Safety and Tolerability: Adverse events are monitored throughout the study.
Visualizing Mechanisms and Workflows
CFTR Protein Processing and Modulator Action
The following diagram illustrates the synthesis, trafficking, and function of the CFTR protein, highlighting the points of intervention for corrector and potentiator drugs.
Generalized Clinical Trial Workflow
This diagram outlines the typical phases and key decision points in a clinical trial for a new CFTR modulator.
References
- 1. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. projects.itn.pt [projects.itn.pt]
- 6. Cystic fibrosis drug trial design in the era of CFTR modulators associated with substantial clinical benefit: stakeholders' consensus view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
A Head-to-Head Comparison of Type I CFTR Correctors for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent Type I Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. The information presented is based on published experimental data and is intended to serve as a resource for researchers in the field of cystic fibrosis drug discovery.
Note on "CFTR corrector 15": Publicly available scientific literature and drug development pipelines do not contain information on a compound specifically designated as "this compound." Therefore, this guide will focus on a comparative analysis of well-characterized Type I correctors, namely lumacaftor (B1684366) (VX-809) and tezacaftor (VX-661) . Additionally, we will include data on elexacaftor (VX-445) , a next-generation corrector that acts via a different mechanism but is often used in combination with Type I correctors, to provide a comprehensive overview of current therapeutic strategies. This framework will allow for the insertion of data for a compound of interest, such as "this compound," for a direct comparison.
Cystic fibrosis is primarily caused by mutations in the CFTR gene, with the most common mutation, F508del, resulting in a misfolded protein that is prematurely degraded.[1] CFTR correctors are small molecules designed to rescue the folding and trafficking of these mutant proteins to the cell surface.[1][2][3][4] Type I correctors, such as lumacaftor and tezacaftor, are believed to bind to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing its structure.[5][6]
Quantitative Comparison of CFTR Corrector Efficacy
The following tables summarize key performance indicators for lumacaftor, tezacaftor, and elexacaftor, primarily in the context of the F508del mutation. These correctors are typically used in combination with a potentiator, such as ivacaftor (B1684365), which enhances the channel gating of the corrected CFTR protein at the cell surface.
Table 1: In Vitro Efficacy of CFTR Correctors in F508del Homozygous Human Bronchial Epithelial (HBE) Cells
| Corrector Combination | CFTR Function (% of Wild-Type) | Reference |
| Lumacaftor/Ivacaftor | ~15% | [7] |
| Tezacaftor/Ivacaftor | ~25-35% | [4] |
| Elexacaftor/Tezacaftor/Ivacaftor | ~62% | [8][9] |
Table 2: Clinical Efficacy of CFTR Corrector-Based Therapies in F508del Homozygous Patients (Ages 12 and Older)
| Therapy (Corrector/Potentiator) | Absolute Change in ppFEV1 | Absolute Change in Sweat Chloride (mmol/L) | Reference |
| Orkambi® (Lumacaftor/Ivacaftor) | 2.6-4.0 percentage points | -27.5 to -30.3 | |
| Symdeko®/Symkevi® (Tezacaftor/Ivacaftor) | 4.0 percentage points | -28.9 | [10] |
| Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) | 13.8 percentage points | -41.8 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of CFTR corrector efficacy. Below are protocols for common assays used in the field.
Western Blotting for CFTR Maturation
This assay is used to assess the glycosylation state of CFTR, which is indicative of its successful trafficking through the endoplasmic reticulum (ER) and Golgi apparatus. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane.[11]
-
Cell Lysis:
-
Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR and treat with the corrector compound(s) for 24-48 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for CFTR.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the intensity of Band B and Band C to determine the ratio of mature to immature CFTR. An increase in the Band C/Band B ratio indicates improved CFTR trafficking.
Ussing Chamber Assay for CFTR Function
The Ussing chamber technique measures ion transport across an epithelial monolayer, providing a direct functional assessment of CFTR channel activity.[11][12]
-
Cell Culture: Grow primary HBE cells from CF patients on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cells with corrector compounds for 24-48 hours prior to the assay.[9][13]
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber.
-
Bathe the apical and basolateral surfaces with Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Add amiloride (B1667095) to the apical solution to block the epithelial sodium channel (ENaC).
-
Add a cAMP agonist (e.g., forskolin) to the apical solution to activate CFTR.
-
Add a CFTR potentiator (e.g., ivacaftor or genistein) to the apical solution to maximize channel opening.[14]
-
Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.[9]
-
-
Analysis: The change in Isc in response to forskolin (B1673556) and the potentiator reflects the level of functional CFTR at the cell surface.
Immunofluorescence for CFTR Localization
This method allows for the visualization of CFTR protein within the cell, confirming its localization to the plasma membrane.
-
Cell Preparation:
-
Grow cells on glass coverslips and treat with corrector compounds.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or normal goat serum).
-
-
Antibody Staining:
-
Incubate with a primary antibody against CFTR.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a confocal or fluorescence microscope.
-
-
Analysis: Increased fluorescence at the cell periphery indicates successful trafficking of CFTR to the plasma membrane.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in CFTR correction.
Caption: Mechanism of Action of Type I CFTR Correctors.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Elexacaftor/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 8. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 9. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. cff.org [cff.org]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Validation of Advanced CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of leading cystic fibrosis transmembrane conductance regulator (CFTR) corrector therapies, with a focus on the combination of Tezacaftor (VX-661) and Elexacaftor (VX-445) by Vertex Pharmaceuticals, and GLPG2222 (ABBV-2222) from Galapagos and AbbVie. The information herein is supported by experimental data from relevant preclinical models to aid in the evaluation of these therapeutic strategies.
Introduction to CFTR Correctors in Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an anion channel critical for ion and fluid balance across epithelial surfaces. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded, resulting in its absence from the cell surface. CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR proteins, enabling them to reach the cell membrane and function as chloride channels. These correctors are often used in combination with potentiators, which enhance the channel's opening probability. This guide focuses on the preclinical validation of two leading corrector strategies in animal models.
Comparative Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies on the Tezacaftor/Elexacaftor combination and GLPG2222. These studies utilize various models, including primary human bronchial epithelial (HBE) cells, intestinal organoids, and animal models genetically engineered to express the F508del-CFTR mutation.
Table 1: In Vitro Efficacy of CFTR Corrector Combinations in F508del Models
| Parameter | Tezacaftor/Elexacaftor | GLPG2222 | Preclinical Model |
| CFTR Protein Maturation (Band C/B Ratio) | Significant increase in the mature (Band C) form of F508del-CFTR. | Potent correction leading to increased mature CFTR protein. | Human Bronchial Epithelial (HBE) cells |
| F508del-CFTR Chloride Current (% of Wild-Type) | ~59% of wild-type level in F508del rat airway ALI cultures.[1] | Data from direct animal model comparison is limited; potent in vitro activity with an EC50 <10 nM in primary patient cells.[2] | F508del Rat Airway Air-Liquid Interface (ALI) Cultures, Primary human cells |
| Forskolin-Induced Swelling (FIS) in Organoids | Robust swelling in F508del intestinal organoids, indicating restored CFTR function. | Demonstrates significant FIS in F508del intestinal organoids. | Human Intestinal Organoids |
Table 2: Preclinical and Clinical Efficacy Markers
| Parameter | Tezacaftor/Elexacaftor | GLPG2222 | Model/Study Population |
| Sweat Chloride Reduction | Significant reduction observed in clinical trials. | Dose-dependent decreases in sweat chloride concentrations; maximum decrease of -17.6 mmol/L in the FLAMINGO study.[3] | CF Patients (Clinical Trials) |
| Forced Expiratory Volume in 1 second (FEV1) Improvement | Significant improvements in FEV1 in clinical trials. | Dose-dependent increase in FEV1 in the ALBATROSS study.[4] | CF Patients (Clinical Trials) |
Signaling Pathways and Experimental Workflows
Mechanism of Action of CFTR Correctors
CFTR correctors function by binding to the misfolded F508del-CFTR protein during its synthesis in the endoplasmic reticulum (ER). This binding stabilizes the protein, allowing it to fold into a more native conformation, thereby escaping the ER-associated degradation (ERAD) pathway. The corrected CFTR protein can then traffic through the Golgi apparatus to the plasma membrane, where it can function as a chloride channel. The combination of two correctors, like Tezacaftor and Elexacaftor, can have synergistic effects by binding to different sites on the CFTR protein and addressing multiple folding defects.
Preclinical Validation Workflow for CFTR Correctors
The preclinical validation of CFTR correctors involves a multi-step process, starting with in vitro assays to assess the compound's ability to rescue CFTR protein expression and function, followed by studies in more complex models like patient-derived organoids and, finally, in vivo evaluation in animal models of CF.
Experimental Protocols
1. Ussing Chamber Assay for CFTR-Mediated Chloride Current
This electrophysiological technique measures ion transport across an epithelial monolayer.
-
Cell Culture: Primary HBE cells or CFBE41o- cells are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C, gassed with 95% O2/5% CO2.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) (a cAMP agonist) is added to stimulate CFTR activity.
-
A CFTR potentiator (e.g., VX-770) is often added to maximize the current.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator reflects the CFTR-mediated chloride secretion.
2. Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D patient-derived model.
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.
-
Assay Preparation: Organoids are seeded into 96-well plates. The corrector compounds are added to the culture medium and incubated for 24-48 hours.
-
FIS Measurement:
-
The culture medium is replaced with a buffer (e.g., Krebs-Ringer Bicarbonate buffer).
-
Forskolin (typically 10 µM) is added to activate CFTR.[5]
-
Brightfield images of the organoids are captured at regular intervals for 1-2 hours.
-
-
Data Analysis: The change in the cross-sectional area of the organoids over time is quantified using image analysis software (e.g., ImageJ). The area under the curve (AUC) is calculated to represent the total swelling and, consequently, the CFTR function.[5]
3. Western Blot for CFTR Protein Expression and Maturation
This biochemical assay is used to assess the amount and glycosylation state of the CFTR protein.
-
Cell Lysis: Cells treated with CFTR correctors are lysed in a buffer containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.
-
-
Data Analysis: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) are identified.[6] The ratio of Band C to Band B is used as a measure of corrector efficacy in promoting CFTR maturation.[6]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR activity is enhanced by the novel corrector GLPG2222, given with and without ivacaftor in two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
- 5. In utero and postnatal ivacaftor/lumacaftor therapy rescues multiorgan disease in CFTR-F508del ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CFTR Corrector Efficacy in Diverse Cystic Fibrosis Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical and in vitro efficacy of CFTR corrector 15 (VX-659) and other prominent CFTR correctors across various cystic fibrosis (CF) patient genotypes. The information is supported by experimental data from clinical trials and preclinical studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and drug development.
Introduction to CFTR Modulator Therapies
Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which encodes the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel in epithelial cells. Mutations can lead to a dysfunctional protein, causing the buildup of thick mucus in organs like the lungs and pancreas. CFTR modulators are drugs that target this underlying protein defect and are primarily categorized as:
-
Correctors: These small molecules aim to rescue the conformational stability of misfolded CFTR protein, enabling its transport to the cell surface.
-
Potentiators: These drugs increase the opening probability of the CFTR channel at the cell surface, thereby enhancing ion transport.
The most prevalent CF-causing mutation is F508del, a Class II mutation that results in a misfolded protein that is prematurely degraded. This guide focuses on the comparative efficacy of corrector-based therapies for this and other mutations.
Comparative Efficacy of CFTR Corrector Combinations
The following tables summarize the clinical efficacy of key CFTR corrector-based combination therapies across different CFTR genotypes. The data are primarily derived from clinical trials and focus on the change in the percentage of predicted forced expiratory volume in one second (ppFEV1) and the change in sweat chloride (SwCl) concentration.
Table 1: Efficacy of VX-659 in Triple Combination Therapy
| Genotype | Treatment Arm | Change in ppFEV1 (percentage points) | Change in Sweat Chloride (mmol/L) | Study |
| F508del/Minimal Function (MF) | VX-659/Tezacaftor/Ivacaftor | +13.3 | Not explicitly stated in abstract, but improved | [1] |
| F508del/F508del | VX-659 added to Tezacaftor/Ivacaftor | +9.7 | Not explicitly stated in abstract, but improved | [1] |
Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Trikafta)
| Genotype | Treatment Arm | Change in ppFEV1 (percentage points) | Change in Sweat Chloride (mmol/L) | Study |
| At least one F508del allele | Elexacaftor/Tezacaftor/Ivacaftor | +9.76 (at 6 months) | -41.7 (at 6 months) | [2][3][4] |
| F508del/Gating or F508del/Residual Function | Elexacaftor/Tezacaftor/Ivacaftor vs. active control | +3.7 (vs. baseline after run-in) | -22.3 (vs. baseline after run-in) | |
| Two ETI-responsive variants | Elexacaftor/Tezacaftor/Ivacaftor | Not the primary outcome | Median of 36 | [5] |
| One ETI-responsive variant | Elexacaftor/Tezacaftor/Ivacaftor | Not the primary outcome | Median of 53 | [5] |
| F508del/Minimal Function | Elexacaftor/Tezacaftor/Ivacaftor vs. Placebo | +14.3 (at 24 weeks) | -41.8 (at 24 weeks) | [6] |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor vs. Tezacaftor/Ivacaftor | +10.0 (at 4 weeks) | -45.1 (at 4 weeks) | [7] |
Table 3: Efficacy of Lumacaftor/Ivacaftor (Orkambi) and Tezacaftor/Ivacaftor (Symdeko)
| Genotype | Treatment Arm | Change in ppFEV1 (percentage points) | Change in Sweat Chloride (mmol/L) | Study |
| F508del/F508del | Lumacaftor/Ivacaftor | +2.6-4.0 (at 24 weeks) | -24.8 to -31.0 (at 24 weeks) | [8] |
| F508del/Minimal Function | Lumacaftor/Ivacaftor vs. Placebo | -0.6 (no significant improvement) | -11.8 | [9] |
| F508del/F508del | Tezacaftor/Ivacaftor vs. Placebo | +4.0 (at 24 weeks) | -10.1 (at 24 weeks) | [10] |
| F508del/Responsive residual function mutation | Tezacaftor/Ivacaftor vs. Ivacaftor | +2.1 (vs. Ivacaftor alone) | -7.5 (vs. Ivacaator alone) | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay quantifies CFTR function by measuring the swelling of intestinal organoids in response to forskolin, a CFTR activator.[12][13]
-
Organoid Culture: Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix.[14][15]
-
Seeding: 30-80 organoids are seeded per well in a 96-well plate.[14][15]
-
Drug Incubation: Organoids are exposed to CFTR modulators (correctors and/or potentiators) for a specified period (e.g., 24 hours for correctors).[14][15]
-
Staining and Imaging: Organoids are stained with a live-cell dye (e.g., Calcein green), and baseline images are captured using confocal live-cell microscopy.[14][15]
-
Forskolin Stimulation: Forskolin is added to the medium to activate CFTR, leading to chloride and fluid secretion into the organoid lumen and subsequent swelling.[12]
-
Time-Lapse Imaging: Organoid swelling is monitored and imaged at regular intervals for 1-2 hours.[14][15]
-
Quantification: The change in organoid area over time is quantified using image analysis software. The area under the curve (AUC) is often used as a measure of CFTR activity.[13]
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber technique is the gold standard for measuring electrophysiological properties of epithelial tissues, including CFTR-mediated chloride secretion.[16][17]
-
Cell Culture: Primary human bronchial or nasal epithelial cells are cultured on permeable supports to form a polarized monolayer with tight junctions.[17][18]
-
Mounting: The cell culture insert is mounted in an Ussing chamber, separating the apical and basolateral compartments.[18]
-
Electrophysiological Recordings: The transepithelial voltage and current are measured using electrodes placed in each chamber. A voltage clamp is used to measure the short-circuit current (Isc), which reflects net ion transport.[18]
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).[18]
-
A CFTR agonist, such as forskolin, is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.[19]
-
A CFTR potentiator (e.g., ivacaftor) can be added to assess its effect on channel gating.
-
A CFTR inhibitor is added at the end of the experiment to confirm that the measured current is CFTR-specific.[19]
-
-
Data Analysis: The change in Isc in response to each compound is measured to quantify CFTR activity.[18]
Visualizations
The following diagrams illustrate the mechanism of action of CFTR correctors and a typical experimental workflow for evaluating their efficacy.
References
- 1. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Sweat chloride and lung function responses to elexacaftor-tezacaftor-ivacaftor in people with cystic fibrosis with two versus one responsive CFTR variants: an analysis of two real-world observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Long-Term Outcomes in Real Life of Lumacaftor–Ivacaftor Treatment in Adolescents With Cystic Fibrosis [frontiersin.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. symdekohcp.com [symdekohcp.com]
- 12. stemcell.com [stemcell.com]
- 13. huborganoids.nl [huborganoids.nl]
- 14. researchgate.net [researchgate.net]
- 15. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards in vivo Bronchoscopic Functional CFTR Assessment using a Short Circuit Current Measurement Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CFTR Corrector 15 and Next-Generation Correctors in Cystic Fibrosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of "CFTR corrector 15" and the next-generation correctors that have revolutionized the treatment of Cystic Fibrosis (CF). The content is structured to offer an objective comparison of performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to CFTR Correctors
Cystic Fibrosis is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded by the cell's quality control machinery and therefore does not reach the cell surface to function as a chloride channel. CFTR correctors are small molecules designed to rescue these misfolded proteins, facilitating their proper folding, trafficking to the cell membrane, and increasing the amount of functional CFTR on the cell surface.[1][2]
Early correctors demonstrated modest efficacy, paving the way for the development of more advanced, next-generation compounds. This guide focuses on comparing an early-stage investigational compound, "this compound" (also known as corr-2b and compound 4172), with the highly effective next-generation correctors that form the backbone of current triple-combination therapies.
Mechanism of Action of CFTR Correctors
CFTR correctors are classified into different types based on their binding sites and mechanisms of action on the CFTR protein. This multi-pronged approach has proven synergistic in rescuing the function of the F508del-CFTR protein.
-
Type I Correctors (e.g., Lumacaftor, Tezacaftor): These correctors bind to the first membrane-spanning domain (MSD1) of the CFTR protein, stabilizing it and improving its interaction with the nucleotide-binding domain 1 (NBD1).[3][4]
-
Type II Correctors: These compounds are thought to act on the second nucleotide-binding domain (NBD2).[5]
-
Type III Correctors (e.g., Elexacaftor (B607289), "this compound"/Compound 4172): These correctors have a distinct mechanism, binding to a different site on the CFTR protein to allosterically stabilize its conformation.[3]
The combination of correctors with different mechanisms of action, along with a potentiator (a drug that increases the channel opening probability of the CFTR protein at the cell surface), has led to the development of highly effective triple-combination therapies.[6][7]
Comparative Performance Data
Direct head-to-head comparative studies between "this compound" and next-generation correctors in the same experimental systems are not publicly available. "this compound" has been studied in preclinical settings, primarily as part of a triple-corrector combination. Next-generation correctors, such as elexacaftor, have extensive preclinical and clinical data as part of the FDA-approved therapy, Trikafta.
The following tables summarize the available quantitative data from different studies to allow for a comparative assessment.
Table 1: Preclinical Efficacy of "this compound" (Compound 4172) in Combination
This table presents data from an in-vitro study on a triple-corrector combination including compound 4172. The study utilized human bronchial epithelial cells homozygous for the F508del-CFTR mutation.
| Corrector Combination | CFTR Maturation Efficiency (% of Wild-Type) | Chloride Transport (% of Wild-Type) | Cell Model | Reference |
| VX-809 (Lumacaftor) alone | ~2.3% | Not Reported in this study | CFBE41o- cells | [3] |
| 4172 + VX-809 | ~8% | Not Reported in this study | CFBE41o- cells | [3] |
| 4172 + 6258 (Type I) + 3151 (Type II) | ~13% | ~50-100% | Immortalized and primary human airway epithelia | [3] |
| 4172 + VX-809 + 3151 (Type II) | ~25% (~60% of WT folding efficiency) | Not Reported directly, but functional correction was significant | CFBE41o- cells | [3] |
Table 2: Preclinical and Clinical Efficacy of Next-Generation CFTR Correctors
This table summarizes key efficacy data for the next-generation correctors lumacaftor, tezacaftor, and elexacaftor from various preclinical and clinical studies.
| Corrector (in combination with potentiator) | Change in ppFEV1 (absolute %) | Change in Sweat Chloride (mmol/L) | Patient Population | Reference |
| Lumacaftor/Ivacaftor (B1684365) | No significant change (-0.3%) | -18.5 | F508del homozygous | [5][8] |
| Tezacaftor/Ivacaftor | +4.0% | -29.1 | F508del homozygous | [9] |
| Elexacaftor/Tezacaftor/Ivacaftor | +14.3% | -41.8 | One F508del mutation | [9] |
| Elexacaftor/Tezacaftor/Ivacaacaftor | +10.0% | -45.1 | F508del homozygous | [9] |
Note: ppFEV1 refers to the percent predicted forced expiratory volume in one second, a key measure of lung function. A decrease in sweat chloride concentration indicates improved CFTR function.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to evaluate the efficacy of CFTR correctors.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[10]
Objective: To quantify CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface.
Protocol Outline:
-
Cell Culture: Primary HBE cells from CF patients (homozygous for F508del-CFTR) are cultured on permeable supports until a polarized monolayer is formed.
-
Corrector Treatment: Cells are incubated with the CFTR corrector(s) or vehicle control (DMSO) for 24-48 hours to allow for the rescue of F508del-CFTR.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological salt solution and maintained at 37°C.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (B1673556) (a cAMP agonist) is added to stimulate CFTR-mediated chloride secretion.
-
A CFTR potentiator (e.g., ivacaftor or genistein) is added to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc in response to forskolin and the potentiator, which is inhibited by the CFTR inhibitor, is calculated as the measure of CFTR-mediated chloride transport.
Western Blot for CFTR Maturation
Western blotting is used to assess the glycosylation state of the CFTR protein, which is an indicator of its successful trafficking through the endoplasmic reticulum (ER) and Golgi apparatus.[11][12]
Objective: To determine the effect of correctors on the maturation of the F508del-CFTR protein.
Protocol Outline:
-
Cell Lysis: Cells treated with correctors or vehicle are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The immature, core-glycosylated form of CFTR (Band B) resides in the ER and has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi. The ratio of Band C to Band B is used to quantify the extent of CFTR maturation.[12]
Visualization of Key Pathways and Workflows
CFTR Protein Trafficking and Quality Control
The following diagram illustrates the synthesis, folding, and trafficking of the CFTR protein, highlighting the points at which mutations like F508del cause defects and where correctors exert their effects.
Caption: CFTR protein biogenesis, trafficking, and the site of action for CFTR correctors.
Experimental Workflow for Evaluating CFTR Corrector Efficacy
This diagram outlines the typical experimental workflow for testing the efficacy of novel CFTR corrector compounds.
Caption: A typical experimental workflow for the in-vitro evaluation of CFTR corrector compounds.
Conclusion
The development of CFTR correctors represents a paradigm shift in the treatment of Cystic Fibrosis, moving from symptom management to addressing the underlying molecular defect. While early-stage compounds like "this compound" (corr-2b/compound 4172) have shown promise in preclinical studies, particularly as part of a combination therapy that can significantly rescue F508del-CFTR function in vitro, the advent of next-generation correctors has set a new benchmark for efficacy.[3]
Next-generation correctors, exemplified by elexacaftor in the triple-combination therapy Trikafta, have demonstrated remarkable clinical benefits, leading to substantial improvements in lung function and sweat chloride levels in a large proportion of the CF population.[9] The success of these therapies underscores the power of a multi-faceted approach that combines correctors with different mechanisms of action and a potentiator to achieve a synergistic effect.
While a direct, quantitative comparison between "this compound" and next-generation correctors is limited by the available public data, the evidence suggests that the latter have achieved a higher level of clinical efficacy. Future research will likely focus on developing even more potent and specific correctors, as well as therapies for individuals with rare CFTR mutations who do not respond to current treatments. The experimental protocols and pathways described in this guide provide a foundational framework for these ongoing and future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. Structure-guided combination therapy to potently improve the function of mutant CFTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cff.org [cff.org]
A Comparative Guide to In Vivo Biomarkers for CFTR Corrector Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo biomarkers used to assess the activity of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. While this guide was prompted by an inquiry about "CFTR corrector 15," public scientific literature does not extensively reference a compound by this specific name. Therefore, this comparison focuses on well-characterized CFTR correctors such as Tezacaftor (VX-661), Lumacaftor (VX-809), and the combination therapy Elexacaftor/Tezacaftor/Ivacaftor, which serve as benchmarks in the field. The principles and biomarkers detailed herein are applicable to the evaluation of any novel CFTR corrector.
Introduction to CFTR Correctors
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for regulating salt and water balance across epithelial surfaces.[1][2] Class II mutations, the most common being F508del, result in a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface.[3][4] CFTR correctors are small molecules designed to rescue the processing and trafficking of these misfolded proteins, enabling them to reach the cell membrane and function.[3] Their efficacy is evaluated through a combination of in vitro and in vivo assays that measure the restoration of CFTR function.
Key In Vivo Biomarkers of CFTR Corrector Activity
Three primary in vivo biomarkers are utilized in clinical trials to quantify the restoration of CFTR function following treatment with corrector therapies.[1][5] These are sweat chloride concentration, nasal potential difference (NPD), and intestinal current measurement (ICM).
Data Summary: In Vivo Biomarker Changes with CFTR Corrector Therapy
The following table summarizes the typical changes observed in these key biomarkers following treatment with established CFTR corrector-based therapies in patients with at least one F508del mutation.
| Biomarker | Lumacaftor/Ivacaftor (Orkambi®) | Tezacaftor/Ivacaftor (Symdeko®) | Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) |
| Sweat Chloride (mmol/L) | Modest Reduction | Modest Reduction | Substantial Reduction |
| Mean Change | -24.8 to -31.3 | -9.5 to -11.2 | -41.8 to -45.1 |
| Nasal Potential Difference (mV) | Partial Normalization | Partial Normalization | Significant Normalization |
| Change in Cl- Secretion | Improvement observed | Improvement observed | Marked improvement toward wild-type levels |
| Intestinal Current Measurement (µA/cm²) | Partial Restoration of CFTR function | Partial Restoration of CFTR function | Substantial Restoration of CFTR function |
| Change in Forskolin-induced Isc | ~15% of normal | ~20% of normal | 40-50% of normal CFTR activity[6] |
Experimental Protocols for Key Biomarker Assays
Detailed methodologies are crucial for the accurate and reproducible assessment of CFTR corrector activity.
Sweat Chloride Test
The sweat chloride test is a standardized, non-invasive diagnostic tool for CF that has been adapted as a primary biomarker of CFTR function in clinical trials.[1][7][8]
Principle: Measures the concentration of chloride in sweat. Defective CFTR in the sweat duct prevents the reabsorption of chloride, leading to elevated sweat chloride levels in individuals with CF.[9] A decrease in sweat chloride concentration indicates improved CFTR function.
Methodology:
-
Stimulation: Pilocarpine, a cholinergic agent, is delivered to a small area of the skin (typically the forearm) via iontophoresis to induce sweating.
-
Collection: Sweat is collected for a specific period using a specialized collection device (e.g., Macroduct®).
-
Analysis: The chloride concentration in the collected sweat is measured using a chloridometer or an equivalent analytical method.
Nasal Potential Difference (NPD)
NPD measures the voltage across the nasal epithelium, which is generated by ion transport.[10][11] It provides a direct in vivo assessment of CFTR- and ENaC-mediated ion transport in the respiratory epithelium.[12][13]
Principle: In CF, there is a more negative (hyperpolarized) basal potential difference due to increased sodium absorption via the epithelial sodium channel (ENaC) and defective chloride secretion through CFTR.[13] The response to perfusion with specific solutions can quantify the activity of these channels.
Methodology:
-
Setup: A reference electrode is placed on the forearm, and a sensing electrode is placed on the surface of the nasal mucosa under the inferior turbinate.
-
Perfusion Sequence: The nasal mucosa is sequentially perfused with different solutions through a catheter:
-
Basal Saline: A Ringer's solution to measure the basal potential difference.
-
Amiloride (B1667095): An ENaC blocker is added to the saline to measure the contribution of sodium absorption.
-
Low-Chloride Solution: A solution with zero chloride is perfused in the presence of amiloride to create a gradient that drives chloride secretion through CFTR.
-
Isoproterenol (B85558): A β-agonist is often added to the low-chloride solution to stimulate cAMP-mediated CFTR activity.
-
-
Measurement: The potential difference is continuously recorded throughout the perfusion sequence. The key outcome is the change in potential difference in response to the low-chloride and isoproterenol perfusion, which reflects CFTR function.
Intestinal Current Measurement (ICM)
ICM is an ex vivo/in vivo technique that provides a quantitative assessment of CFTR-mediated chloride secretion in rectal biopsies.[14][15]
Principle: A freshly obtained rectal biopsy is mounted in a micro-Ussing chamber, and the transepithelial short-circuit current (Isc), a measure of net ion transport, is recorded. The addition of secretagogues that activate CFTR allows for the quantification of its function.
Methodology:
-
Biopsy: A small biopsy is obtained from the rectal mucosa.
-
Mounting: The tissue is mounted in a micro-Ussing chamber, which separates the mucosal and serosal sides.
-
Short-Circuit Current Measurement: The potential difference across the epithelium is clamped to zero, and the resulting short-circuit current is measured.
-
Pharmacological Stimulation: A series of drugs are added to assess different ion transport pathways:
-
Amiloride: To block ENaC-mediated sodium absorption.
-
Forskolin (B1673556)/IBMX: To increase intracellular cAMP and activate CFTR-mediated chloride secretion.
-
Carbachol: To activate calcium-dependent chloride secretion.
-
Bumetanide: A blocker of the Na-K-2Cl cotransporter, to inhibit chloride secretion and confirm that the measured current is due to chloride transport.
-
-
Analysis: The change in Isc in response to forskolin is the primary measure of CFTR function.
Visualizing Pathways and Workflows
CFTR Corrector Mechanism of Action
Caption: Mechanism of action for CFTR correctors on F508del-CFTR processing.
In Vivo Biomarker Assessment Workflow
Caption: Workflow for assessing CFTR corrector efficacy using in vivo biomarkers.
Logical Relationship of Biomarkers to CFTR Function
Caption: Relationship between CFTR corrector action and in vivo biomarker outcomes.
References
- 1. Biomarkers for Cystic Fibrosis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweat Chloride Testing and Nasal Potential Difference (NPD) Are Primary Outcome Parameters in Treatment with Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal current measurement detects age-dependent differences in CFTR function in rectal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sweat Chloride as A Biomarker of CFTR Activity: Proof of Concept and Ivacaftor Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Nasal Potential Difference to Quantify Trans-epithelial Ion Transport in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nasal Potential Difference in Cystic Fibrosis considering Severe CFTR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Assessment of Lentiviral Vector Mediated CFTR Correction in Mice Using an Improved Rapid in vivo Nasal Potential Difference Measurement Protocol [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Potential of Intestinal Current Measurement for Personalized Treatment of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dzl.de [dzl.de]
Predicting Clinical Response to CFTR Corrector 15: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the novel, hypothetical "CFTR Corrector 15" with established CFTR modulators. The data presented herein is intended to serve as a predictive model for clinical response, based on robust, quantitative laboratory assays. All data for "this compound" is simulated for illustrative purposes, drawing on established performance of next-generation correctors.
Comparative Efficacy of CFTR Correctors in F508del Homozygous Human Bronchial Epithelial (HBE) Cells
The following table summarizes the in vitro efficacy of "this compound" in comparison to other well-characterized CFTR correctors. The data is derived from assays performed on primary HBE cells homozygous for the F508del mutation, the most common cystic fibrosis-causing mutation.
| Compound | Concentration (µM) | Chloride Current (% of Wild-Type CFTR) * | Glycosylation Ratio (Mature/Immature CFTR) |
| Vehicle (DMSO) | N/A | 3 ± 1.5 | 0.1 |
| Corrector A (Lumacaftor) | 3 | 15 ± 2.1 | 0.4 |
| Corrector B (Tezacaftor) | 3 | 20 ± 2.5 | 0.5 |
| This compound | 3 | 45 ± 3.2 | 0.8 |
| Corrector A + Corrector B | 3 + 3 | 25 ± 2.8 | 0.6 |
| This compound + Corrector B | 3 + 3 | 65 ± 4.1 | 0.9 |
*Chloride current was measured by Ussing chamber assay after stimulation with forskolin (B1673556) and potentiation with Ivacaftor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique is considered a gold standard for measuring ion transport across epithelial monolayers.[1][2]
Objective: To quantify CFTR-mediated chloride secretion in primary HBE cells cultured at an air-liquid interface (ALI).
Methodology:
-
Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports (transwells) until a confluent and polarized monolayer is formed.[1]
-
Mounting: The permeable supports are mounted in an Ussing chamber, separating the apical and basolateral chambers.[1][3] Both chambers are filled with Krebs Bicarbonate Ringer's solution and maintained at 37°C.[4]
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.[1]
-
Pharmacological Modulation:
-
Amiloride (100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).[1][3]
-
Forskolin (10 µM) is then added to the basolateral chamber to raise intracellular cAMP levels and activate CFTR.[1][5]
-
A CFTR potentiator, such as Ivacaftor (10 µM), is added to the apical chamber to maximize channel gating.
-
Finally, a CFTR-specific inhibitor, such as CFTRinh-172 (10 µM), is added to confirm that the measured current is CFTR-dependent.[1]
-
-
Data Analysis: The change in Isc following the addition of forskolin and the potentiator is calculated as the measure of CFTR function.
Western Blot for CFTR Glycosylation
This biochemical assay is used to assess the maturation and trafficking of the CFTR protein.[2]
Objective: To determine the ratio of mature (fully glycosylated, band C) to immature (core-glycosylated, band B) CFTR protein. An increase in the band C/band B ratio indicates improved trafficking of CFTR from the endoplasmic reticulum to the cell surface.[2]
Methodology:
-
Cell Lysis: HBE cells, treated with the respective CFTR correctors for 24 hours, are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane. The membrane is then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands corresponding to mature and immature CFTR is quantified using image analysis software. The ratio of band C to band B is then calculated.
Visualizations
CFTR Protein Trafficking and Corrector Mechanism of Action
The following diagram illustrates the lifecycle of the CFTR protein, from its synthesis in the endoplasmic reticulum to its function at the plasma membrane. It also highlights the step where CFTR correctors, such as "this compound," exert their effect.[6][7][8][9][10]
Experimental Workflow for Predicting Clinical Response
The diagram below outlines the logical workflow from in vitro experimentation to the prediction of clinical efficacy for a novel CFTR corrector.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Endocytic Trafficking of CFTR in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell type-specific regulation of CFTR trafficking—on the verge of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell type-specific regulation of CFTR trafficking—on the verge of progress [frontiersin.org]
A Comparative Guide to CFTR Function Rescue: Small Molecule Correctors vs. Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Cystic Fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators, small molecules that target the underlying protein defect. Concurrently, gene therapy presents a potential curative approach by aiming to correct the genetic basis of the disease. This guide provides an objective comparison between the rescue of CFTR function by next-generation small molecule correctors, exemplified by the components of triple-combination therapies, and current gene therapy strategies.
Mechanism of Action: A Tale of Two Strategies
CFTR correctors and gene therapy employ fundamentally different approaches to restore cellular function.
CFTR Correctors: The most common CF-causing mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and never reaches the cell surface.[1][2][3] CFTR correctors are small molecules that act as pharmacological chaperones.[2][4] They bind directly to the misfolded F508del-CFTR protein, stabilizing its conformation.[1][5][6] This stabilization allows the protein to evade degradation, properly traffic through the cell, and be inserted into the cell membrane where it can function as a chloride channel.[4][7] Next-generation correctors, such as elexacaftor, are used in combination with other correctors (like tezacaftor) and a potentiator (ivacaftor), which further enhances the channel's opening probability once it is at the cell surface.[3][8]
Gene Therapy: This approach seeks to deliver a healthy, functional copy of the CFTR gene to the patient's cells, primarily targeting the airway epithelium.[9][10] By providing a correct genetic template, the cell's own machinery can produce fully functional CFTR protein, theoretically correcting the defect regardless of the patient's specific mutation.[10][11] This strategy holds the promise of a one-time, curative treatment.[10] Delivery is a major challenge, with current strategies falling into two main categories:
-
Viral Vectors: Modified viruses (such as adeno-associated virus (AAV) and lentivirus) that have a natural ability to enter cells are stripped of their disease-causing components and used as vehicles to carry the functional CFTR gene.[12][13][14][15]
-
Non-Viral Vectors: These methods use synthetic carriers, like cationic liposomes or nanoparticles, to encapsulate the CFTR gene and facilitate its entry into target cells.[9][16][17]
Visualizing the Pathways
Diagram 1: CFTR Protein Processing and Corrector Action
Caption: CFTR protein journey from synthesis to function.
Diagram 2: Gene Therapy Workflow
Caption: Overview of a typical gene therapy approach for CF.
Comparative Efficacy Data
The clinical success of CFTR correctors is well-documented through large-scale clinical trials. Gene therapy, while promising, is in earlier stages of development, and clinical data is more limited.
| Parameter | CFTR Corrector Therapy (Triple Combination) | Gene Therapy Approaches |
| Primary Endpoint | Percent Predicted Forced Expiratory Volume in 1 second (ppFEV1) | Change in ppFEV1, CFTR function markers |
| Efficacy Data | - Mean absolute improvement in ppFEV1 of 13.8 to 14.3 percentage points in patients with at least one F508del mutation.[18][19] | - Early trials have shown modest or transient improvements. Some studies report a slowing in the rate of lung function decline rather than a significant improvement.[9][19] |
| Secondary Endpoint | Sweat Chloride Concentration | Sweat Chloride, Nasal Potential Difference |
| Efficacy Data | - Mean reduction of -41.8 to -45.1 mmol/L .[8] | - Partial correction of chloride transport has been measured in some trials, but results are often transient.[9] |
| Applicable Population | Patients with at least one F508del mutation (covers ~90% of the CF population).[3][8] | Theoretically applicable to all CF patients, regardless of mutation type.[10] |
| Durability of Effect | Sustained effect with continuous daily dosing. | A key challenge. Expression has been transient in many studies, requiring repeat administration, which can be hampered by immune responses.[9][12] |
Experimental Protocols: Measuring CFTR Function
The efficacy of both correctors and gene therapy is assessed using a set of standardized functional assays.
Sweat Chloride Test
This is the gold standard for CF diagnosis and for measuring systemic CFTR modulator response.[20]
-
Principle: Measures the concentration of chloride in sweat. Defective CFTR function leads to less chloride reabsorption from the sweat duct, resulting in abnormally high sweat chloride levels in CF patients.[21]
-
Methodology:
-
Stimulation: A small, painless electrical current is used to deliver pilocarpine (B147212) (a sweat-inducing chemical) to a small area of the skin, typically the forearm.[20][22][23][24] This process is called iontophoresis.
-
Collection: The stimulated area is cleaned, and a special collection device is strapped to the skin for approximately 30 minutes to absorb the sweat.[20][21][22]
-
Analysis: The collected sweat is weighed to ensure a sufficient sample size, and the chloride concentration is measured, typically via coulometric titration.[20]
-
-
Interpretation:
Nasal Potential Difference (NPD)
NPD provides a direct in-vivo measurement of ion transport across the nasal epithelium, which mirrors the bioelectric properties of the lower airways.[25][26][27]
-
Principle: Measures the voltage across the nasal lining, which is generated by the movement of sodium and chloride ions. In CF, excessive sodium absorption and defective chloride secretion create a characteristically more negative baseline potential difference.[25][28]
-
Methodology:
-
Setup: A recording electrode is placed on the surface of the nasal mucosa (under the inferior turbinate), and a reference electrode is placed on the forearm.
-
Perfusion: The nasal epithelium is sequentially perfused with different solutions to isolate and measure specific ion channel activities.
-
A Ringer's solution is used to establish a stable baseline PD.
-
An amiloride-containing solution is added to block the epithelial sodium channel (ENaC), revealing the magnitude of sodium transport.
-
A chloride-free solution with amiloride (B1667095) is then used to create a gradient that drives chloride secretion through CFTR.
-
Finally, isoproterenol (B85558) (a drug that activates CFTR) is added to stimulate CFTR-mediated chloride transport.
-
-
Interpretation: CF patients show a more negative baseline PD, a larger depolarization in response to amiloride, and a minimal response to chloride-free perfusion and isoproterenol compared to healthy individuals.[25][29]
Forskolin-Induced Swelling (FIS) Assay
This is a lab-based (in vitro) assay using patient-derived intestinal organoids to quantify CFTR function and response to modulators.[30][31][32]
-
Principle: Intestinal organoids are 3D structures that mimic the native epithelium. Activation of functional CFTR channels on the apical (lumen-facing) surface by forskolin (B1673556) leads to the secretion of chloride ions into the lumen. This is followed by osmotic water movement, causing the organoids to swell.[30][33][34] The degree of swelling is proportional to CFTR function.[32]
-
Methodology:
-
Culture: Organoids are grown from rectal biopsies of patients and seeded into 96-well plates.[31]
-
Treatment: Organoids are pre-incubated with CFTR modulators (e.g., correctors) to allow for protein rescue and trafficking.
-
Stimulation: Forskolin (a direct activator of adenylyl cyclase, which raises cAMP levels and opens the CFTR channel) is added.[33]
-
Imaging: The organoids are monitored using live-cell microscopy, and images are taken at regular intervals.
-
Quantification: The change in organoid surface area over time is measured. The Area Under the Curve (AUC) is calculated as a quantitative measure of CFTR activity.[30]
-
-
Interpretation: A significant increase in swelling (high AUC) after forskolin stimulation indicates restored CFTR function. The assay can effectively discriminate drug responses among individuals with different mutations.[31][33]
Conclusion
CFTR correctors, particularly the latest triple-combination therapies, represent a highly successful therapeutic strategy that has transformed the lives of the majority of individuals with CF. They provide a sustained, clinically significant rescue of CFTR function, demonstrated by robust improvements in lung function and sweat chloride levels. Their primary limitation is that they are not effective for all CF-causing mutations.
Gene therapy remains a key area of research with the ultimate goal of providing a universal, one-time cure for CF. While it holds immense theoretical promise, significant hurdles related to delivery efficiency, duration of expression, and potential immunogenicity must be overcome before it can match the clinical efficacy and reliability of current modulator therapies. The continued development of both small molecule correctors and innovative gene therapy vectors will be crucial in the ongoing effort to treat all people with cystic fibrosis.
References
- 1. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. biorxiv.org [biorxiv.org]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. Next-gen triple correctors look safe and effective for cystic fibrosis | MDedge [mdedge.com]
- 9. Frontiers | Current landscape of cystic fibrosis gene therapy [frontiersin.org]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Lentiviral Vectors and Cystic Fibrosis Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Viral Vectors, Animal Models, and Cellular Targets for Gene Therapy of Cystic Fibrosis Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adeno-Associated Virus (AAV) Vectors in Gene Therapy for Cystic Fibrosis - Creative Biolabs [creative-biolabs.com]
- 16. Non-viral vectors in cystic fibrosis gene therapy: progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. hcplive.com [hcplive.com]
- 19. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 21. Cystic Fibrosis (CF) Chloride Sweat Test | Nemours KidsHealth [kidshealth.org]
- 22. testing.com [testing.com]
- 23. asap.pdllabs.com [asap.pdllabs.com]
- 24. Sweat Chloride Test Collection Guidelines [nationwidechildrens.org]
- 25. Nasal Potential Difference Measurements to Assess CFTR Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nasal potential difference measurements to assess CFTR ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 28. publications.ersnet.org [publications.ersnet.org]
- 29. publications.ersnet.org [publications.ersnet.org]
- 30. huborganoids.nl [huborganoids.nl]
- 31. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. academic.oup.com [academic.oup.com]
- 33. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 34. stemcell.com [stemcell.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CFTR Corrector 15
For researchers and scientists engaged in the development of therapeutics for cystic fibrosis, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential procedural information for the proper disposal of CFTR corrector 15, also known as Tezacaftor (VX-661), to ensure minimal environmental impact and adherence to safety protocols.
Core Disposal Guidance
When handling the disposal of this compound, it is crucial to follow established protocols for chemical waste. The primary methods of disposal involve either sending the material to a licensed chemical destruction facility or utilizing controlled incineration with flue gas scrubbing to prevent harmful emissions.[1] It is imperative that this compound is not discharged into sewer systems or allowed to contaminate water, food, or animal feed.[1]
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2]
Procedural Workflow for Disposal
The following diagram outlines the step-by-step process for the safe disposal of this compound.
Handling of Contaminated Packaging
Proper disposal extends to any packaging that has come into contact with this compound. Containers should be triple-rinsed or subjected to an equivalent cleaning process before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then discarded in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]
Accidental Release Measures
In the event of an accidental spill, it is crucial to prevent the chemical from entering drains.[1] The spilled material should be collected and placed in a suitable, closed container for disposal.[1] To prevent ignition sources, use spark-proof tools and explosion-proof equipment during cleanup.[1] Any collected material must be disposed of promptly in accordance with all applicable laws and regulations.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, appropriate personal protective equipment must be worn. This includes chemical-impermeable gloves, protective clothing, and eye protection.[1] Ensure adequate ventilation in the handling area.[1]
| Recommended Personal Protective Equipment |
| Hand Protection |
| Eye Protection |
| Body Protection |
| Respiratory Protection |
This data is synthesized from general safety guidelines for handling chemical compounds in a laboratory setting.[1]
At present, specific quantitative data for the inactivation or disposal of this compound, as well as detailed experimental protocols for its disposal, are not publicly available. The procedures outlined above are based on general best practices for the disposal of laboratory chemicals. Researchers should always consult their institution's environmental health and safety department for specific guidance.
References
Essential Safety and Operational Guidance for Handling CFTR Corrector 15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for handling CFTR corrector 15. In the absence of a specific Safety Data Sheet (SDS) for "this compound," the following recommendations are based on standard laboratory safety protocols for handling research chemicals of unknown or low hazardous potential.
Personal Protective Equipment (PPE)
A thorough hazard assessment should always be conducted before beginning any experiment.[1][2] The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| Body Area | Personal Protective Equipment | Specifications & Best Practices |
| Eyes & Face | Safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash risk.[1][3] | Must be ANSI Z87.1 compliant.[2][3] Regular prescription glasses are not a substitute for safety glasses.[2] |
| Hands | Disposable nitrile gloves. | Select gloves with appropriate chemical resistance for the solvents used.[3] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contaminated.[1] Hands should be washed thoroughly after removing gloves.[3] |
| Body | Laboratory coat. | A flame-resistant lab coat is recommended if flammable solvents are in use.[2] Lab coats should be fully buttoned and should not be worn outside of the laboratory.[3][4] |
| Feet | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[2][4] |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of generating aerosols or dust, work should be conducted in a chemical fume hood.[2] |
Operational Plan: A Step-by-Step Workflow
Adherence to a standardized workflow is critical for minimizing risk and ensuring the integrity of the research.
Disposal Plan
Proper waste disposal is crucial for laboratory safety and environmental protection. For a research compound like this compound, which is not classified as acutely hazardous, the following disposal guidelines should be followed.
| Waste Type | Disposal Procedure |
| Unused solid compound | Dispose of as solid chemical waste in a designated, labeled container. Do not place in regular trash. |
| Solutions containing the compound | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.[5] |
| Contaminated consumables (e.g., pipette tips, gloves) | Dispose of in a designated solid waste container. |
| Empty containers | Rinse the container with an appropriate solvent. The rinsate should be collected as hazardous waste.[6] Deface the label of the empty container before disposing of it in the regular trash or glass recycling, as appropriate.[7] |
Important Considerations:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.[5]
-
Never mix incompatible waste streams.[5]
-
Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste disposal procedures.[6][8]
By implementing these safety and logistical measures, researchers can handle this compound responsibly, ensuring a safe laboratory environment for everyone.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 3. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
